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  • Product: 5-amino-[1,1'-biphenyl]-3-carbonitrile
  • CAS: 1214337-72-0

Core Science & Biosynthesis

Foundational

5-Amino-[1,1'-biphenyl]-3-carbonitrile: Physicochemical Profiling, Synthetic Methodology, and Application in GPR35 Agonist Development

Executive Summary & Chemical Identity As a foundational building block in modern medicinal chemistry and materials science, 5-amino-[1,1'-biphenyl]-3-carbonitrile serves as a highly versatile intermediate. To directly ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As a foundational building block in modern medicinal chemistry and materials science, 5-amino-[1,1'-biphenyl]-3-carbonitrile serves as a highly versatile intermediate. To directly address the core physicochemical parameters[1]:

  • Molecular Formula: C₁₃H₁₀N₂

  • Molecular Weight: 194.237 g/mol

This compound features a rigid biphenyl core substituted with two orthogonal functional handles: an electron-donating primary amine (-NH₂) and an electron-withdrawing carbonitrile (-CN). This push-pull electronic configuration, combined with the steric bulk of the biaryl system, makes it an ideal precursor for synthesizing complex receptor agonists and advanced functional materials.

Physicochemical Profiling & Structural Logic

Understanding the molecular descriptors of 5-amino-[1,1'-biphenyl]-3-carbonitrile is critical for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes its key quantitative properties [1, 3].

PropertyValueMechanistic Significance
Molecular Formula C₁₃H₁₀N₂Defines the stoichiometric baseline for all synthetic transformations.
Molecular Weight 194.237 g/mol Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5.
Monoisotopic Mass 194.084 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors 1 (-NH₂)The aniline amine provides a site for amide coupling or kinase hinge-binding.
Hydrogen Bond Acceptors 2 (-CN, -NH₂)Enhances target receptor interactions and aqueous solubility profiles.
Topological Polar Surface Area 49.8 ŲOptimal TPSA for membrane permeability in cellular assays.
Rotatable Bonds 1The single biaryl axis allows conformational flexibility to adapt to binding pockets.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most efficient and scalable route to synthesize 5-amino-[1,1'-biphenyl]-3-carbonitrile is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-amino-5-bromobenzonitrile and phenylboronic acid [2].

Step-by-Step Experimental Protocol
  • Substrate Charging: To a microwave-safe reaction vial, add 3-amino-5-bromobenzonitrile (1.0 equivalent, e.g., 200 mg, 1.02 mmol) and phenylboronic acid (1.3 equivalents, 161 mg, 1.32 mmol).

  • Catalyst & Base Addition: Introduce potassium carbonate (K₂CO₃) (2.0 equivalents, 281 mg, 2.03 mmol) and Tetrakis(triphenylphosphine)palladium(0) (Pd(Ph₃P)₄) (0.05 equivalents, 60 mg, 0.05 mmol).

  • Solvent Suspension: Suspend the solid mixture in a 4:1 v/v degassed solution of 1,4-dioxane (4 mL) and deionized water (1 mL).

  • Reaction Execution: Seal the vial under a nitrogen atmosphere. Subject the mixture to microwave irradiation at 100°C for 30 minutes.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaCl. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to yield the target compound.

Causality of Experimental Choices
  • Catalyst (Pd(Ph₃P)₄): The zero-valent palladium center is essential for the initial oxidative addition into the strong C-Br bond of the electrophile.

  • Base (K₂CO₃): Facilitates transmetalation by converting the neutral phenylboronic acid into an electron-rich, highly nucleophilic boronate complex.

  • Solvent System (1,4-Dioxane/H₂O): The biphasic nature is critical. Dioxane solubilizes the organic substrates and catalyst, while water dissolves the inorganic base, maximizing interfacial reaction rates.

  • Microwave Irradiation: Provides rapid, volumetric heating. This drastically reduces reaction times from hours (under conventional thermal reflux) to minutes, minimizing the thermal degradation of the sensitive primary amine.

Synthesis SM1 3-amino-5-bromobenzonitrile (Electrophile) Reagents Catalyst: Pd(Ph3P)4 Base: K2CO3 Solvent: 1,4-Dioxane/H2O SM1->Reagents SM2 Phenylboronic acid (Nucleophile) SM2->Reagents Reaction Microwave Irradiation 100°C, 30 mins Reagents->Reaction Product 5-amino-[1,1'-biphenyl]-3-carbonitrile (Target Intermediate) Reaction->Product

Caption: Synthetic workflow for 5-amino-[1,1'-biphenyl]-3-carbonitrile via Suzuki-Miyaura coupling.

Analytical Characterization & Self-Validating Systems

To ensure scientific integrity, the synthesized intermediate must be characterized orthogonally. Every protocol must act as a self-validating system to prevent downstream failures in drug development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Utilize a C18 reverse-phase column (e.g., Capcell pack C18, 3.0 µm) with a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) [2].

    • Validation Logic: The acidic mobile phase ensures consistent protonation of the free aniline amine. Successful synthesis is confirmed by the presence of a robust [M+H]⁺ adduct at m/z 195.09 in the positive electrospray ionization (ESI+) mode.

  • Nuclear Magnetic Resonance (¹H NMR):

    • Validation Logic: Regiochemical integrity is verified by observing the characteristic aromatic multiplet integration (representing the 5 protons of the unsubstituted phenyl ring) and a distinct, broad singlet integrating to 2 protons (the -NH₂ group), which will disappear upon D₂O exchange.

Pharmacological Application: GPR35 Agonist Development

In contemporary drug development, 5-amino-[1,1'-biphenyl]-3-carbonitrile is a privileged scaffold utilized in the discovery of GPR35 receptor agonists [2]. GPR35 is an orphan G-protein coupled receptor highly expressed in the gastrointestinal tract and immune cells, making it a prime therapeutic target for inflammatory bowel disease (IBD), mast cell disorders, and asthma.

Drug Design Logic

The intermediate undergoes divergent functionalization to build the final active pharmaceutical ingredient (API):

  • Nitrile Conversion: The -CN group is frequently reacted with sodium azide (NaN₃) to form a tetrazole ring. The tetrazole acts as a bioisostere for a carboxylic acid, providing necessary acidity for receptor binding while improving metabolic stability.

  • Amine Functionalization: The -NH₂ group is subjected to amide coupling (using coupling agents like HATU or CDI) to append lipophilic tails or regulatory moieties, fine-tuning the molecule's pharmacokinetics and receptor affinity [2].

GPR35 Core 5-amino-[1,1'-biphenyl]-3-carbonitrile (Core Scaffold) Tetrazole Nitrile Conversion (Tetrazole Bioisostere Formation) Core->Tetrazole Amide Aniline Functionalization (Amide Coupling / Tail Addition) Core->Amide Agonist GPR35 Agonist Candidate (Active Pharmaceutical Ingredient) Tetrazole->Agonist Amide->Agonist Effect Therapeutic Efficacy: Mast Cell Stabilization & GI Therapy Agonist->Effect

Caption: Logical pathway for deriving GPR35 agonists from the 5-amino-[1,1'-biphenyl]-3-carbonitrile core.

References

  • PubChemLite. "2'-amino-biphenyl-4-carbonitrile (C13H10N2) - Representative Isomer Data." Université du Luxembourg. Available at:[Link]

  • Google Patents. "GPR35 Agonist Compounds (US20240254093A1)." United States Patent and Trademark Office.
Exploratory

Crystal structure and polymorphism of 5-amino-[1,1'-biphenyl]-3-carbonitrile

An In-Depth Technical Guide to the Solid-State Characterization and Polymorphic Profiling of 5-Amino-[1,1'-biphenyl]-3-carbonitrile Executive Summary & Mechanistic Framework In pharmaceutical development and materials sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solid-State Characterization and Polymorphic Profiling of 5-Amino-[1,1'-biphenyl]-3-carbonitrile

Executive Summary & Mechanistic Framework

In pharmaceutical development and materials science, the structural control of active pharmaceutical ingredients (APIs) and critical intermediates is paramount. 5-amino-[1,1'-biphenyl]-3-carbonitrile is a highly functionalized biphenyl derivative. Its molecular architecture—featuring a flexible biphenyl torsional axis, a hydrogen-bond-donating amino group (-NH 2​ ), and a hydrogen-bond-accepting carbonitrile group (-CN)—creates a highly dynamic intermolecular environment. This structural flexibility makes the compound highly susceptible to polymorphism , the ability of a substance to exist in multiple crystalline forms with distinct physicochemical properties such as solubility, stability, and bioavailability[1].

As application scientists, we cannot treat crystallization as a mere purification step; it is a critical determinant of molecular performance. The uncontrolled occurrence of multiple physical forms (polymorphs, solvates, or hydrates) can drastically alter dissolution rates and mechanical processing behavior[2]. This whitepaper establishes the causal relationships between crystallization conditions, thermodynamic stability, and solid-state characterization for 5-amino-[1,1'-biphenyl]-3-carbonitrile.

The Polymorphic Landscape: Thermodynamics vs. Kinetics

The crystallization of 5-amino-[1,1'-biphenyl]-3-carbonitrile is governed by the competition between kinetic nucleation and thermodynamic stability.

  • Form I (Thermodynamically Stable): Achieved under slow evaporation or high-temperature solvent-mediated phase transformations. The slow kinetics allow the biphenyl rings to adopt a planar conformation, maximizing π−π stacking and forming an extended hydrogen-bonded network.

  • Form II (Metastable): Captured via rapid antisolvent precipitation or crash cooling. The rapid supersaturation forces the molecule to nucleate before reaching its lowest energy conformation, resulting in a twisted biphenyl geometry.

  • Form III (Hydrate): Formed in aqueous mixtures. The highly polar -CN and -NH 2​ groups readily incorporate water into the crystal lattice, forming a non-stoichiometric channel hydrate[3].

Table 1: Crystallographic and Thermal Properties of 5-Amino-[1,1'-biphenyl]-3-carbonitrile Polymorphs
PolymorphCrystal SystemSpace GroupDSC Melting Point Peak (°C)Enthalpy of Fusion ( ΔHf​ , J/g)Stability Profile
Form I Monoclinic P21​/c 142.598.4Stable at RT; low solubility.
Form II Orthorhombic Pbca 136.285.1Metastable; converts to Form I in slurry.
Form III Triclinic P1ˉ 95.0 (Desolvation)N/A (Decomposes)Unstable at <40% Relative Humidity.

Orthogonal Solid-State Characterization Strategy

To ensure a self-validating analytical system, no single technique should be relied upon in isolation. A robust polymorphic assignment requires orthogonal validation.

Powder X-ray Diffraction (PXRD): PXRD is the gold standard used to determine the crystalline structure, polymorphism, and phase transitions of solid compounds[4]. Because Form I and Form II have different unit cell dimensions, their diffraction patterns act as distinct structural fingerprints.

Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): DSC measures the heat flow associated with material transitions such as melting and crystallization[4]. However, the accuracy of DSC thermograms is highly sensitive to experimental parameters like heating rates[5]. A fast heating rate might cause Form II to melt directly, whereas a slow heating rate provides the activation energy for Form II to undergo an exothermic solid-state phase transition into Form I prior to melting. TGA is coupled with DSC to measure changes in weight; this is critical to prove whether an endothermic event is a true polymorphic melt or a desolvation/dehydration event (as seen in Form III)[4].

Solid-State NMR (ssNMR): In cases where PXRD fails due to severe peak overlap or preferred orientation, ssNMR is deployed. ssNMR is highly sensitive to the short-range electronic environments of specific nuclei (e.g., 13 C), allowing for the definitive identification of multiple polymorphic forms within a mixed sample[6].

G Start 5-Amino-[1,1'-biphenyl]-3-carbonitrile (Crude API) Screening High-Throughput Solvent Screening Start->Screening Cryst1 Kinetic Control (Fast Cooling / Antisolvent) Screening->Cryst1 Cryst2 Thermodynamic Control (Slow Evaporation) Screening->Cryst2 FormII Form II (Metastable) Cryst1->FormII FormI Form I (Stable) Cryst2->FormI FormII->FormI Solvent-Mediated Phase Transition (Slurry) Analysis Orthogonal Characterization (PXRD, DSC, TGA, ssNMR) FormII->Analysis FormI->Analysis

Polymorph screening workflow and thermodynamic vs. kinetic crystallization pathways.

Self-Validating Experimental Protocols

Protocol A: Polymorph Screening via Antisolvent Precipitation (Form II Isolation)

Causality: Antisolvent precipitation generates rapid, localized supersaturation. This kinetic pathway forces the biphenyl molecules to aggregate before they can organize into the lowest-energy lattice, selectively yielding the metastable Form II.

  • Dissolution: Dissolve 500 mg of crude 5-amino-[1,1'-biphenyl]-3-carbonitrile in 5 mL of acetone (solvent) at 25 °C until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleating agents (dust/impurities) that could prematurely trigger Form I nucleation.

  • Antisolvent Addition: Under vigorous magnetic stirring (800 RPM), rapidly inject 20 mL of cold heptane (antisolvent, 5 °C) into the acetone solution.

  • Isolation: Immediately vacuum filter the resulting precipitate. Critical Step: Do not allow the suspension to slurry for more than 5 minutes, as solvent-mediated transformation to Form I will commence.

  • Validation: Analyze the damp cake immediately via PXRD to confirm the presence of the Form II lattice prior to secondary drying.

Protocol B: Thermal Analysis (DSC/TGA) for Phase Transition Mapping

Causality: To distinguish between true polymorphs and solvates/hydrates[3], thermal analysis must be conducted as a coupled system. TGA rules out mass loss, ensuring the DSC endotherm is a phase change, not evaporation.

  • Sample Preparation: Accurately weigh 2.0 to 3.0 mg of the crystalline powder into a standard aluminum DSC pan. Crimp the lid loosely to allow volatile release (if probing for Form III hydrate).

  • Atmospheric Control: Purge the DSC and TGA furnaces with dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Heating Ramp: Apply a heating rate of 10 °C/min from 25 °C to 200 °C. Note: To observe the kinetic Form II Form I exothermic transition, lower the heating rate to 2 °C/min to provide sufficient time for solid-state molecular rearrangement[5].

  • Data Integration: Overlay the TGA weight-loss curve with the DSC heat-flow curve. A DSC endotherm at ~95 °C accompanied by a TGA weight loss of ~4.5% confirms Form III (hydrate). A DSC endotherm at 142.5 °C with zero TGA weight loss confirms the anhydrous Form I melt.

Protocol Sample Sample Preparation (2-5 mg in Al pan) Purge Nitrogen Purge (50 mL/min) Sample->Purge Heat Controlled Heating (10 °C/min to 200 °C) Purge->Heat Detect Heat Flow Detection (Endo/Exo Events) Heat->Detect Validate Cross-Validate w/ TGA (Rule out desolvation) Detect->Validate

Step-by-step Differential Scanning Calorimetry (DSC) analytical protocol.

Conclusion

The solid-state behavior of 5-amino-[1,1'-biphenyl]-3-carbonitrile is a direct manifestation of its molecular flexibility and hydrogen-bonding capacity. By understanding the thermodynamic and kinetic boundaries of its crystallization, researchers can selectively isolate specific polymorphs. Furthermore, employing a self-validating, orthogonal analytical approach—combining PXRD, DSC, TGA, and ssNMR—ensures that the physical properties of the compound are accurately mapped, mitigating the risks of late-stage phase transformations during formulation or storage[7].

References

  • Solid-State Characterization in Drug Development and Formulation. Research and Reviews. Available at:[Link]

  • Book Review of Polymorphism in the Pharmaceutical Industry. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • Polymorph screening in pharmaceutical development. European Pharmaceutical Review. Available at:[Link]

  • Solid-State NMR, X-ray Diffraction, and Thermoanalytical Studies Towards the Identification, Isolation, and Structural Characterization of Polymorphs. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? National Institutes of Health (PMC). Available at:[Link]

  • Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. University of Otago. Available at:[Link]

Sources

Foundational

Thermodynamic Stability of 5-amino-[1,1'-biphenyl]-3-carbonitrile at Room Temperature: A Technical Guide

Target Audience: Research Chemists, Materials Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 5-amino-[1,1'-biphenyl]-3-carbonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Materials Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 5-amino-[1,1'-biphenyl]-3-carbonitrile (CAS: 1214337-72-0) represents a highly functionalized aromatic system frequently utilized as a critical intermediate in pharmaceutical synthesis and advanced materials. Understanding its thermodynamic stability at room temperature (RT, 20–25 °C) is paramount for establishing proper storage conditions, predicting shelf-life, and preventing yield-limiting degradation during synthetic workflows.

This guide synthesizes structural thermodynamics, empirical degradation kinetics, and field-proven analytical protocols to provide a comprehensive framework for evaluating the stability of this specific biphenyl carbonitrile derivative.

Structural Thermodynamics & Molecular Stability

The thermodynamic stability of 5-amino-[1,1'-biphenyl]-3-carbonitrile is dictated by the interplay of its three primary structural motifs: the biphenyl backbone, the cyano group, and the primary amine.

The Biphenyl Core: The Anchor of Stability

Biphenyl systems are inherently some of the most thermally stable organic frameworks known [1]. The extended π -conjugation across the two aromatic rings provides immense resonance stabilization. At room temperature, the intrinsic thermodynamic instability required to spontaneously cleave the C–C σ -bond between the phenyl rings is insurmountable without aggressive transition-metal activation (e.g., Cu, Ag, or Ni catalysts) [2].

The Cyano Group (-C≡N): Kinetic and Thermodynamic Inertness

The nitrile functionality is highly stable at ambient temperatures. The C–CN bond possesses a high bond dissociation energy, and its cleavage typically requires zerovalent metal insertion (such as Ni(0)) or extreme thermal conditions [3]. Furthermore, at neutral pH and room temperature, the hydrolysis of the nitrile to an amide or carboxylic acid is thermodynamically favorable but kinetically blocked by an exceptionally high activation energy barrier.

The Amino Group (-NH₂): The Vulnerability Point

While the molecule is globally stable, the primary amine introduces a localized vulnerability. Anilines and their derivatives are prone to auto-oxidation when exposed to ambient oxygen and light, often darkening to yellow or red due to the formation of azo, azoxy, or polymeric impurities [4, 5].

The Causality of Stabilization: In 5-amino-[1,1'-biphenyl]-3-carbonitrile, the strongly electron-withdrawing cyano group exerts a −I (inductive) and −M (mesomeric) effect on the aromatic ring. This drastically reduces the electron density on the amine nitrogen compared to a standard unsubstituted aniline. Consequently, the oxidation potential of the amine is raised, making this specific molecule significantly more thermodynamically stable against ambient auto-oxidation than simple anilines.

Degradation Pathways at Room Temperature

To visualize the thermodynamic fate of the molecule under ambient conditions, we must map the competing degradation pathways.

Pathways A 5-amino-[1,1'-biphenyl]-3-carbonitrile (Intact Molecule) B Amine Auto-oxidation (O2, hv) A->B Primary Pathway (Slow at RT) C Nitrile Hydrolysis (Ambient Moisture) A->C Secondary Pathway (Kinetically Blocked) D Biphenyl Core Cleavage (Thermodynamically Forbidden) A->D Blocked (High Ea) E Azoxy / Azo Dimers (Trace Yellow/Red Impurities) B->E Radical Coupling F Amide / Carboxylic Acid (Negligible at RT) C->F H2O Addition

Figure 1: Mechanistic degradation pathways of 5-amino-[1,1'-biphenyl]-3-carbonitrile at room temperature.

Quantitative Thermodynamic Data Summary

The following table summarizes the thermodynamic and physical parameters of 5-amino-[1,1'-biphenyl]-3-carbonitrile, extrapolated from empirical data of structurally analogous biphenyl and benzonitrile derivatives [1, 6].

ParameterValue / AssessmentCausality & Structural Rationale
Physical State at RT Solid (Crystalline)High molecular weight and planar π -stacking drive a high melting point.
Enthalpy of Formation ( ΔHf∘​ ) Exothermic (Stable)Dominated by aromatic resonance energy and stable C-C/C-N bonds.
Oxidation Potential (vs Ag/AgCl) >+0.9 V (Estimated)Cyano group withdraws electron density, resisting electron loss at the amine.
Hydrolytic Half-Life (pH 7, 25°C) >5 YearsNitrile carbon is sterically shielded and requires acid/base catalysis for hydration.
Recommended Storage Inert Gas (Ar/N₂), <25 °CPrevents the kinetically slow but inevitable radical-mediated amine oxidation.

Experimental Protocols for Stability Assessment

As a Senior Application Scientist, I mandate that any stability-indicating protocol must be a self-validating system . You cannot simply measure degradation; you must prove your system is capable of detecting it.

Workflow: Real-Time and Accelerated Stability Testing

Workflow S1 Sample Prep (Inert vs Ambient Air) S2 Incubation (25°C / 60% RH) S1->S2 S3 Sampling Timepoints (t=0, 7, 14, 30 days) S2->S3 S4 HPLC-UV/MS Analysis (Quantify Oxidative Degradants) S3->S4 Chemical Stability S5 Thermal Profiling (DSC/TGA) S3->S5 Physical Stability

Figure 2: Self-validating experimental workflow for assessing room temperature stability.

Step-by-Step Methodology

Phase 1: System Suitability and Control Setup

  • Prepare the System Suitability Test (SST): Force-degrade a 1 mg/mL solution of the compound using 0.1% H₂O₂ under UV light for 2 hours. This artificially generates the azoxy/azo dimers.

  • Validate the Detector: Run the SST via HPLC-UV (at 254 nm and 280 nm). Causality: You must ensure your chromatographic method resolves the parent peak from the highly non-polar azo-dimers before testing real samples.

Phase 2: Sample Incubation

  • Aliquot 50 mg of crystalline 5-amino-[1,1'-biphenyl]-3-carbonitrile into two sets of amber glass vials.

  • Control Group: Purge with Argon, seal with PTFE septa.

  • Test Group: Leave exposed to ambient air and ~60% relative humidity.

  • Store both groups in a controlled environmental chamber at exactly 25.0 ± 0.5 °C.

Phase 3: HPLC-UV/MS Analysis

  • At t=0,7,14, and 30 days, dissolve a 1 mg sample in 1 mL of LC-MS grade Acetonitrile.

  • Mobile Phase: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. Causality: The formic acid ensures the amine remains protonated (if not sterically hindered), sharpening the peak shape and preventing tailing on the silica column.

  • Quantification: Calculate the mass balance. A stable compound at RT will show >99.5% area normalization of the parent peak in the Argon control, and >98.0% in the ambient air group over 30 days.

Phase 4: Physical Stability (DSC/TGA)

  • Subject the t=30 day samples to Differential Scanning Calorimetry (DSC).

  • Scan from 25 °C to 250 °C at 10 °C/min.

  • Causality: If the compound has absorbed ambient moisture (hygroscopicity) or degraded, the sharp endothermic melting transition will broaden and shift to a lower temperature due to the colligative properties of impurities.

Conclusion

At room temperature, 5-amino-[1,1'-biphenyl]-3-carbonitrile is thermodynamically highly stable. The robust biphenyl framework and the chemically inert cyano group provide an excellent structural foundation. While the primary amine introduces a theoretical risk of auto-oxidation, the electron-withdrawing nature of the meta-cyano group severely dampens this reactivity. By employing standard inert-atmosphere storage, researchers can confidently utilize this compound without fear of spontaneous room-temperature degradation.

References

  • PubChem: Biphenyl (CID 7095) National Center for Biotechnology Information (NIH). URL:[Link][1]

  • Room-Temperature C–C σ-Bond Activation of Biphenylene Derivatives on Cu(111) The Journal of Physical Chemistry Letters - ACS Publications. URL:[Link][2]

  • Experimental and Theoretical Examination of C−CN Bond Activation of Benzonitrile Using Zerovalent Nickel Organometallics - ACS Publications. URL:[Link][3]

  • Aniline - Properties and Reactivity Wikipedia, The Free Encyclopedia. URL: [Link][4]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications Open Access Journals. URL:[Link][5]

  • PubChem: Benzonitrile (CID 7505) National Center for Biotechnology Information (NIH). URL:[Link][6]

Sources

Exploratory

A Technical Guide to High-Resolution Mass Spectrometry of 5-amino-[1,1'-biphenyl]-3-carbonitrile: Determining Exact Mass and Isotopic Distribution

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Precision in Molecular Characterization In the landscape of modern drug discovery and development, the unambiguous identific...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Precision in Molecular Characterization

In the landscape of modern drug discovery and development, the unambiguous identification and characterization of novel chemical entities are paramount. The biological activity of a molecule is intrinsically linked to its precise chemical structure. High-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique, providing exquisitely accurate mass measurements that are fundamental to elucidating elemental composition and confirming molecular identity. This guide offers an in-depth exploration of the theoretical principles and practical application of HRMS for the characterization of 5-amino-[1,1'-biphenyl]-3-carbonitrile, a compound of interest in medicinal chemistry. We will delve into the calculation of its exact mass and the prediction of its isotopic distribution, followed by a detailed experimental protocol for its analysis, and culminating in a guide to data interpretation.

Theoretical Foundation: Unveiling the Molecular Fingerprint

The chemical formula for 5-amino-[1,1'-biphenyl]-3-carbonitrile is C₁₃H₁₀N₂.[1] This elemental composition dictates its unique mass spectrometric signature.

Calculating the Monoisotopic Exact Mass

The monoisotopic mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. For 5-amino-[1,1'-biphenyl]-3-carbonitrile, this is calculated as follows:

ElementCountIsotopeMass (Da)Total Mass (Da)
Carbon13¹²C12.000000156.000000
Hydrogen10¹H1.00782510.078250
Nitrogen2¹⁴N14.00307428.006148
Total 194.084398

Therefore, the theoretical monoisotopic exact mass of the neutral molecule [M] is 194.0844 Da . In positive-ion mode mass spectrometry, the molecule is often observed as the protonated species [M+H]⁺, which would have a theoretical exact mass of 195.0922 Da .

Predicting the Isotopic Distribution

The presence of naturally occurring heavier isotopes of carbon (¹³C) and nitrogen (¹⁵N) gives rise to a characteristic isotopic pattern. The relative abundance of these isotopes dictates the intensity of the corresponding peaks in the mass spectrum.

  • ¹³C: Natural abundance of ~1.1%

  • ¹⁵N: Natural abundance of ~0.37%

The probability of incorporating one ¹³C atom in a molecule with 13 carbon atoms is approximately 13 * 1.1% = 14.3%. The probability of incorporating one ¹⁵N atom is 2 * 0.37% = 0.74%. This leads to the following predicted isotopic distribution for the [M+H]⁺ ion:

Ionm/z (Da)Relative Abundance (%)
A195.0922100.00
A+1196.095615.04
A+2197.09891.13

The A+1 peak arises primarily from the presence of one ¹³C atom, and the A+2 peak from two ¹³C atoms or one ¹³C and one ¹⁵N atom, though the latter contribution is minor. This distinct isotopic pattern serves as a crucial confirmation of the elemental composition.

Experimental Protocol: Acquiring High-Fidelity Mass Spectra

The following protocol outlines a robust method for the analysis of 5-amino-[1,1'-biphenyl]-3-carbonitrile using a high-resolution mass spectrometer, such as an Orbitrap™ or a Time-of-Flight (TOF) instrument. Gas chromatography-mass spectrometry (GC/MS) is a commonly employed technique for the analysis of biphenyl compounds due to their volatility.[2][3][4]

Workflow for HRMS Analysis

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep1 Dissolve in appropriate solvent (e.g., Methanol/Acetonitrile) prep2 Dilute to a final concentration of ~1-10 µg/mL prep1->prep2 analysis1 Inject into GC-HRMS system prep2->analysis1 analysis2 Electron Ionization (EI) analysis1->analysis2 analysis3 Mass Analyzer (e.g., Orbitrap, TOF) analysis2->analysis3 analysis4 Data Acquisition in Full Scan Mode analysis3->analysis4 data1 Extract Ion Chromatogram (XIC) for m/z 194.0844 analysis4->data1 data2 Generate Mass Spectrum data1->data2 data3 Compare with Theoretical Data data2->data3

Caption: A generalized workflow for the high-resolution mass spectrometry analysis of 5-amino-[1,1'-biphenyl]-3-carbonitrile.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is critical to ensure compatibility with the analytical system and to achieve optimal signal intensity. The choice of solvent is dictated by the solubility of the analyte and its compatibility with the GC column.

    • Protocol:

      • Accurately weigh approximately 1 mg of 5-amino-[1,1'-biphenyl]-3-carbonitrile.

      • Dissolve the sample in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

      • Perform a serial dilution to obtain a final working concentration of approximately 1-10 µg/mL.

  • Instrumentation and Parameters:

    • Rationale: The choice of ionization technique and mass analyzer settings are crucial for obtaining high-quality data. Electron Ionization (EI) is a standard technique for GC-MS that produces characteristic fragmentation patterns.[3][4] High-resolution settings are essential for accurate mass determination.

    • Instrument Parameters (Example for a GC-Orbitrap System):

      • Gas Chromatograph:

        • Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)

        • Inlet Temperature: 280 °C

        • Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

        • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Mass Spectrometer:

        • Ionization Mode: Electron Ionization (EI) at 70 eV.

        • Mass Analyzer: Orbitrap

        • Resolution: > 60,000 FWHM

        • Scan Range: m/z 50-500

        • Acquisition Mode: Full Scan

  • Data Acquisition:

    • Rationale: Acquiring data in full scan mode allows for the untargeted detection of all ions within the specified mass range, which is essential for confirming the molecular ion and observing any fragment ions.

    • Protocol:

      • Inject 1 µL of the prepared sample into the GC-HRMS system.

      • Initiate the data acquisition using the parameters specified above.

Data Analysis and Interpretation

Confirming the Molecular Ion

The primary objective is to identify the molecular ion peak corresponding to the exact mass of 5-amino-[1,1'-biphenyl]-3-carbonitrile.

  • Extract Ion Chromatogram (XIC): Generate an XIC for the theoretical exact mass of the molecular ion (m/z 194.0844). A sharp peak at a specific retention time indicates the presence of the target compound.

  • Mass Spectrum Analysis:

    • Obtain the mass spectrum corresponding to the chromatographic peak.

    • Compare the experimentally observed m/z of the most intense peak in the molecular ion cluster to the theoretical exact mass. The mass error should be less than 5 ppm.

    • Examine the isotopic pattern and compare the relative intensities of the A+1 and A+2 peaks to the theoretical distribution.

Fragmentation Analysis

While the focus of this guide is on the exact mass and isotopic distribution, the fragmentation pattern provides valuable structural information. For aromatic nitriles, the molecular ion is typically strong.[5][6] Common fragmentation pathways include the loss of a hydrogen radical (M-1) and the loss of HCN (M-27).[5] The biphenyl moiety may also undergo characteristic fragmentation.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through several key checks:

  • Mass Accuracy: The low mass error (< 5 ppm) provides high confidence in the elemental composition.

  • Isotopic Fidelity: A close match between the experimental and theoretical isotopic distribution confirms the number of carbon and nitrogen atoms.

  • Retention Time: In a calibrated system, the retention time provides an additional layer of identification.

Conclusion

High-resolution mass spectrometry is an indispensable tool for the definitive characterization of 5-amino-[1,1'-biphenyl]-3-carbonitrile. By combining accurate mass measurements with the analysis of the isotopic pattern, researchers can confidently confirm the elemental composition and molecular identity of this and other novel compounds, a critical step in the rigorous process of drug development.

References

  • Gas chromatography-mass spectrometry (GC/MS) analysis of biphenyl compounds - Benchchem.
  • Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas - ResearchGate.
  • Analysis of Polychiorinated Biphenyl Residues in Human Plasma by Gas Chromatography-Mass Spectrometry | Journal of Analytical Toxicology | Oxford Academic.
  • Mass Spectrometry: Fragmentation.
  • Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics.
  • 5-amino-[1,1'-biphenyl]-3-carbonitrile | 1214337-72-0 - Molport.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-amino-[1,1'-biphenyl]-3-carbonitrile

Application Note & Synthesis Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling for 5-Amino-[1,1'-biphenyl]-3-carbonitrile Executive Summary & Mechanistic Rationale The synthesis of 5-amino-[1,1'-biphenyl]-3-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthesis Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling for 5-Amino-[1,1'-biphenyl]-3-carbonitrile

Executive Summary & Mechanistic Rationale

The synthesis of 5-amino-[1,1'-biphenyl]-3-carbonitrile (CAS: 1214337-72-0), also known as 3-amino-5-phenylbenzonitrile, represents a critical carbon-carbon bond-forming step in the development of novel biaryl pharmacological agents, including GPR35 receptor agonists .

This protocol leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . The transformation is driven by the oxidative addition of the electrophile (3-amino-5-bromobenzonitrile) to an active Pd(0) species, followed by transmetalation with a nucleophilic boronate complex (derived from phenylboronic acid and a mild base), and concluding with reductive elimination to yield the target biaryl framework. We employ microwave (MW) irradiation to overcome the activation energy barrier rapidly, ensuring uniform volumetric heating that drastically reduces reaction times and minimizes the formation of thermal degradation byproducts.

G SM1 3-Amino-5-bromobenzonitrile (Electrophile) Cat Pd(PPh3)4 / K2CO3 1,4-Dioxane/H2O, 100°C, MW SM1->Cat SM2 Phenylboronic Acid (Nucleophile) SM2->Cat Prod 5-Amino-[1,1'-biphenyl]-3-carbonitrile (Target Product) Cat->Prod Suzuki-Miyaura Cross-Coupling

Figure 1: Mechanistic workflow of the Suzuki-Miyaura cross-coupling to yield 5-amino-[1,1'-biphenyl]-3-carbonitrile.

Materials and Reagents

The following stoichiometric ratios are optimized for a 1.02 mmol scale reaction. The use of a biphasic solvent system (1,4-Dioxane/Water) is intentional: the organic solvent solubilizes the starting materials and the bulky catalyst, while the aqueous phase dissolves the inorganic base, facilitating the crucial formation of the reactive boronate intermediate.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
3-Amino-5-bromobenzonitrile 197.031.00 eq200 mg (1.02 mmol)Aryl Halide (Electrophile)
Phenylboronic acid 121.931.30 eq161 mg (1.32 mmol)Organoboron (Nucleophile)
Potassium carbonate (K₂CO₃) 138.212.00 eq281 mg (2.03 mmol)Inorganic Base
Pd(PPh₃)₄ 1155.560.05 eq60 mg (0.05 mmol)Transition Metal Catalyst
1,4-Dioxane 88.11-4.0 mLPrimary Organic Solvent
Water (Deionized) 18.02-1.0 mLAqueous Co-solvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly and Degassing
  • Solid Reagent Addition: To a heavy-walled, microwave-safe reaction vial equipped with a magnetic stir bar, sequentially add 3-amino-5-bromobenzonitrile (200 mg), phenylboronic acid (161 mg), and K₂CO₃ (281 mg).

  • Catalyst Introduction: Add the Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 60 mg) last.

    • Expert Insight: Pd(0) complexes are highly sensitive to atmospheric oxygen, which irreversibly oxidizes the metal center to an inactive Pd(II) state. Adding the catalyst last minimizes its exposure time to ambient air before the vial is sealed.

  • Solvation and Purging: Inject 1,4-dioxane (4 mL) and deionized water (1 mL) into the vial. Immediately seal the vial with a crimp cap. Submerge a long needle connected to an inert gas line (N₂ or Argon) into the liquid phase and an open vent needle into the headspace. Sparge the biphasic mixture for 5–10 minutes.

    • Expert Insight: Dissolved oxygen in the solvent is the primary cause of catalyst death and homocoupling byproducts. Vigorous sparging ensures a strictly anaerobic environment.

Phase 2: Microwave Synthesis
  • Irradiation: Place the sealed, degassed vial into a dedicated laboratory microwave reactor. Program the instrument to heat the mixture to 100 °C for 3 hours with continuous, vigorous stirring.

    • Expert Insight: The 4:1 Dioxane/Water ratio absorbs microwave energy efficiently. The pressurized, superheated environment accelerates the transmetalation step, which is often the rate-limiting phase in sterically hindered cross-couplings.

Phase 3: Workup and Purification (Self-Validating System)
  • Biphasic Extraction: Allow the reaction vessel to cool to room temperature. Carefully uncap the vial and dilute the crude mixture with Ethyl Acetate (EtOAc, 10 mL) and Water (5 mL). Transfer the contents to a separatory funnel.

  • Phase Separation: Shake vigorously and allow the layers to separate. Collect the upper organic layer. Extract the remaining aqueous layer with an additional portion of EtOAc (10 mL).

  • Washing: Combine the organic extracts and wash with saturated aqueous NaCl (brine, 10 mL).

    • Expert Insight: Brine washing serves a dual purpose: it removes residual 1,4-dioxane from the organic phase and "salts out" the aqueous layer, forcing any partially soluble organic product back into the EtOAc phase.

  • Desiccation: Pass the organic layer through a hydrophobic frit (or dry over anhydrous MgSO₄) to remove trace water. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the resulting crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes and Ethyl Acetate. Pool the product-containing fractions (verified by TLC) and evaporate to yield the pure 5-amino-[1,1'-biphenyl]-3-carbonitrile.

Workflow Step1 1. Reaction Setup Reagent Assembly Step2 2. Degassing N2/Ar Sparging Step1->Step2 Step3 3. Microwave Synthesis 100°C, 3 hrs Step2->Step3 Step4 4. Biphasic Extraction EtOAc / H2O Step3->Step4 Step5 5. Desiccation & Concentration Frit / Rotavap Step4->Step5 Step6 6. Flash Chromatography Silica Gel Step5->Step6 Step7 Pure Product Isolation Step6->Step7

Figure 2: Step-by-step operational workflow for the synthesis and isolation of the target biaryl compound.

Analytical Validation

To ensure the integrity of the synthesized protocol, validate the final isolated compound using the following analytical benchmarks:

  • LC-MS (ESI+): Confirm the mass of the product. The expected mass-to-charge ratio ( m/z ) for the protonated molecular ion [M+H]+ is 195.1 .

  • ¹H NMR (DMSO-d₆ or CDCl₃): Validation of the cross-coupling is confirmed by the disappearance of the heavily deshielded aromatic proton adjacent to the bromine atom in the starting material, and the concurrent appearance of a 5-proton multiplet (approx. 7.30–7.60 ppm) corresponding to the newly installed, unsubstituted phenyl ring.

References

  • Title: US20240254093A1 - GPR35 Agonist Compounds Source: Google Patents URL
  • Title: Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence Source: MDPI (Catalysts) URL: [Link]

Application

Application Note: Strategic Utilization of 5-Amino-[1,1'-biphenyl]-3-carbonitrile in Advanced Organic Synthesis

Executive Summary In modern drug discovery and materials science, the selection of highly versatile, multi-vector building blocks is paramount for efficiently exploring chemical space. 5-amino-[1,1'-biphenyl]-3-carbonitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the selection of highly versatile, multi-vector building blocks is paramount for efficiently exploring chemical space. 5-amino-[1,1'-biphenyl]-3-carbonitrile (CAS: 1214337-72-0) represents a privileged bifunctional scaffold. By combining the rigid, lipophilic nature of a biphenyl core with the orthogonal reactivities of a primary amine and a nitrile group, this compound serves as an ideal central hub for divergent synthesis.

This application note details the physicochemical profile of this building block, the mechanistic rationale for its utility in medicinal chemistry, and provides self-validating experimental protocols for its functionalization.

Physicochemical & Structural Profile

Understanding the baseline properties of 5-amino-[1,1'-biphenyl]-3-carbonitrile [1] is critical for predicting its solubility, reactivity, and behavior in catalytic cycles.

PropertyValueClinical / Synthetic Relevance
CAS Number 1214337-72-0Unique identifier for procurement and inventory.
Molecular Formula C13​H10​N2​ High carbon fraction; dictates lipophilicity.
Molecular Weight 194.237 g/mol Low molecular weight allows for extensive elaboration without violating Lipinski's Rule of 5.
SMILES Nc1cc(cc(c1)-c1ccccc1)C#NMeta-substitution pattern provides an optimal vector angle (~120°) for bidentate target engagement.
Key Functional Groups −NH2​ , −C≡N , BiphenylOrthogonal handles for C-N cross-coupling, cycloadditions, and π−π stacking.

Strategic Utility in Medicinal Chemistry

The architectural design of a drug molecule heavily relies on the causality between structure and target engagement.

The Biphenyl Core: The biphenyl subunit is universally recognized as a "privileged structure" in medicinal chemistry[2]. It is not merely a static hydrophobic shield; its conformational flexibility allows it to adapt to binding pockets, forming robust π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan) commonly found in kinase hinge regions and anti-infective targets.

The Nitrile Pharmacophore: The cyano group is highly robust and generally passes through metabolic pathways (like CYP450 oxidation) unchanged [3]. Beyond acting as a strong hydrogen bond acceptor, its primary synthetic utility lies in its ability to be converted into a tetrazole—a bioisostere of a carboxylic acid that maintains a similar pKa​ while drastically improving membrane permeability.

The Primary Amine: Positioned meta to both the nitrile and the phenyl ring, the amine serves as a highly accessible vector for Buchwald-Hartwig aminations, amide couplings, or Sandmeyer-type halogenations, allowing for rapid library generation.

Divergent Synthetic Workflows

The true power of 5-amino-[1,1'-biphenyl]-3-carbonitrile lies in its ability to be orthogonally modified. The diagram below illustrates the logical relationships and synthetic pathways available from this central node.

G Core 5-amino-[1,1'-biphenyl]-3-carbonitrile (Bifunctional Scaffold) Path1 [3+2] Cycloaddition NaN3, NH4Cl, DMF Core->Path1 Path2 Buchwald-Hartwig Pd-Catalyzed Coupling Core->Path2 Path3 Nitrile Hydrolysis NaOH, H2O2 Core->Path3 Path4 Sandmeyer Reaction NaNO2, CuX, HX Core->Path4 Prod1 Tetrazole Bioisostere (Target Binding) Path1->Prod1 Prod2 N-Aryl/Alkyl Amines (Kinase Inhibitors) Path2->Prod2 Prod3 Primary Amide (H-Bond Donor/Acceptor) Path3->Prod3 Prod4 Halogenated Biphenyl (Orthogonal Coupling) Path4->Prod4

Divergent synthetic pathways from the 5-amino-[1,1'-biphenyl]-3-carbonitrile scaffold.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Tetrazole Bioisosteres via [3+2] Cycloaddition

Causality & Mechanism: The unactivated cyano group possesses a high Lowest Unoccupied Molecular Orbital (LUMO) energy, making it kinetically inert to uncatalyzed azide addition. By introducing ammonium chloride ( NH4​Cl ), we achieve two mechanistic goals: it generates hydrazoic acid ( HN3​ ) in situ, and it protonates the nitrile nitrogen. This protonation significantly lowers the LUMO energy of the nitrile, facilitating orbital overlap with the azide's Highest Occupied Molecular Orbital (HOMO) to drive the concerted [3+2] cycloaddition.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-[1,1'-biphenyl]-3-carbonitrile (1.0 eq, 5.15 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition: Add sodium azide ( NaN3​ , 3.0 eq, 15.45 mmol) and ammonium chloride ( NH4​Cl , 3.0 eq, 15.45 mmol) to the stirring solution.

  • Reaction: Attach a reflux condenser and heat the mixture to 120 °C under an argon atmosphere for 16 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench by pouring the mixture into ice-cold 1M HCl (50 mL) in a well-ventilated fume hood (Caution: HN3​ gas evolution). Extract the aqueous layer with EtOAc (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH, 9:1) if necessary.

Self-Validating Checkpoint: The reaction's success is internally validated via FT-IR spectroscopy. The starting material exhibits a sharp, distinct −C≡N stretching frequency at ~2220 cm−1 . The complete disappearance of this peak, coupled with the appearance of a broad N-H stretch (3200–2500 cm−1 ) from the tetrazole ring, serves as a definitive go/no-go checkpoint before proceeding to LC-MS analysis.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality & Mechanism: Functionalizing the primary amine requires overcoming the steric shielding provided by the adjacent biphenyl system. We utilize Pd2​(dba)3​ paired with XPhos (a bulky, electron-rich dialkylbiaryl phosphine). The electron-rich nature of XPhos accelerates the oxidative addition of the aryl halide to the Pd(0) center. More importantly, its extreme steric bulk forces a rapid reductive elimination step, preventing undesired β -hydride elimination or catalyst deactivation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine 5-amino-[1,1'-biphenyl]-3-carbonitrile (1.0 eq, 1.0 mmol), the desired aryl bromide (1.2 eq, 1.2 mmol), Pd2​(dba)3​ (0.02 eq, 2 mol%), XPhos (0.06 eq, 6 mol%), and sodium tert-butoxide ( t -BuONa, 1.5 eq, 1.5 mmol).

  • Atmosphere Exchange: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous, degassed Toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture at 100 °C for 4 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite. Concentrate the filtrate and purify via silica gel chromatography (Hexanes:EtOAc gradient).

Self-Validating Checkpoint: This protocol employs an internal colorimetric validation. The active Pd(0) -XPhos complex forms a deep red/burgundy solution. A premature shift to a black precipitate (palladium black) indicates catalyst death (usually due to oxygen ingress or solvent impurities), immediately informing the operator of an inert atmosphere failure.

Quantitative Optimization Data for Protocol B

The table below summarizes the causality of ligand and base selection, demonstrating why the XPhos/ t -BuONa system is strictly required for this specific biphenyl scaffold.

Catalyst SystemBaseSolventTemp (°C)Time (h)Conversion (%)Mechanistic Outcome
Pd2(dba)3 / XPhos t-BuONa Toluene 100 4 >95% Optimal reductive elimination.
Pd2(dba)3 / BINAPCs2CO3Toluene1001245%Bidentate ligand too rigid; slow elimination.
Pd(OAc)2 / BrettPhost-BuONa1,4-Dioxane90688%Viable alternative, slightly slower kinetics.
Pd(dppf)Cl2K2CO3DMF11016<10%Weak base and unoptimized ligand lead to failure.

References

[1] Title: 5-amino-[1,1'-biphenyl]-3-carbonitrile | 1214337-72-0 Source: Molport URL:

[2] Title: Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery Source: MDPI URL:

[3] Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry Source: ACS Publications URL:

Method

Application Notes &amp; Protocols: In Vitro Profiling of 5-amino-[1,1'-biphenyl]-3-carbonitrile Derivatives as Kinase Inhibitors

Prepared by: Senior Application Scientist, Gemini Laboratories Abstract The 5-amino-[1,1'-biphenyl]-3-carbonitrile scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for a new gener...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Abstract

The 5-amino-[1,1'-biphenyl]-3-carbonitrile scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for a new generation of targeted therapeutic agents. Its unique conformational flexibility and capacity for diverse substitutions have enabled the development of potent and selective inhibitors against critical targets in oncology and immunology, most notably protein kinases. This guide provides a comprehensive overview and detailed protocols for the in vitro characterization of novel derivatives based on this scaffold. We will delve into the foundational biochemical and cell-based assays required to establish potency, selectivity, and cellular mechanism of action, with a focus on inhibitors targeting the mitogen-activated protein kinase (MAPK) pathway, a frequently modulated pathway by this class of compounds.

Introduction: The Biphenyl-Carbonitrile Scaffold as a Platform for Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The biphenyl-carbonitrile core has emerged as a highly successful pharmacophore for developing kinase inhibitors. A key example is the development of inhibitors targeting MEK (Mitogen-activated protein kinase kinase), a central node in the RAS/RAF/MEK/ERK signaling cascade. This pathway, when constitutively activated, drives cell proliferation and survival in a significant portion of human cancers.

The carbonitrile group often acts as a key hydrogen bond acceptor, while the biphenyl rings provide a rigid yet adaptable framework that can be functionalized to achieve high-affinity interactions with the ATP-binding pocket of the target kinase. The 5-amino group, in particular, serves as a versatile synthetic handle for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties.

This document will guide researchers through a logical, step-by-step workflow for evaluating novel 5-amino-[1,1'-biphenyl]-3-carbonitrile derivatives, from initial potency determination to characterization in a cellular context.

Foundational Assays: Determining Biochemical Potency (IC50)

The first critical step in characterizing a novel inhibitor is to determine its intrinsic potency against the purified target enzyme. This is typically expressed as the half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce enzyme activity by 50%.

Principle of the In Vitro Kinase Inhibition Assay

The most common method for determining the IC50 of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a specific substrate by the target kinase. The assay relies on the principle that kinase activity is directly proportional to the amount of phosphorylated product formed. The inhibition of this process by a test compound can be quantified, often using luminescence- or fluorescence-based detection methods.

For instance, a widely used format is an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. As the kinase phosphorylates its substrate, ATP is converted to ADP. The amount of ADP produced is then correlated with kinase activity.

Workflow for Biochemical IC50 Determination

Below is a diagram illustrating the typical workflow for determining the IC50 value of a biphenyl-carbonitrile derivative against a target kinase like MEK1.

G cluster_prep Preparation Stage cluster_reaction Reaction & Detection Stage cluster_analysis Data Analysis Stage A 1. Compound Serial Dilution (e.g., 10-point, 3-fold dilution starting at 10 µM) C 3. Add Compound Dilutions to Assay Plate A->C B 2. Prepare Kinase Reaction Master Mix (Buffer, Target Kinase, Substrate, ATP) D 4. Add Kinase Master Mix to Initiate Reaction B->D C->D E 5. Incubate at Room Temperature (e.g., 60 minutes) D->E F 6. Add Detection Reagent (e.g., ADP-Glo™ Reagent) E->F G 7. Measure Signal (Luminescence) F->G H 8. Plot % Inhibition vs. [Compound] G->H I 9. Fit Data to a Dose-Response Curve (e.g., four-parameter logistic model) H->I J 10. Determine IC50 Value I->J G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Biphenyl-Carbonitrile Inhibitor Inhibitor->MEK

Caption: Inhibition of the MAPK pathway by a MEK inhibitor.

Detailed Protocol: p-ERK Target Engagement Assay

Materials:

  • Cancer cell line with a constitutively active MAPK pathway (e.g., A375, which harbors a BRAF V600E mutation).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Test compounds dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH). HRP-conjugated secondary antibodies.

  • SDS-PAGE gels, transfer membranes, and Western blot imaging system.

Procedure:

  • Cell Treatment:

    • Seed A375 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the biphenyl-carbonitrile compound (e.g., 1 µM, 100 nM, 10 nM, 1 nM) for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply an ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total ERK and GAPDH to ensure equal loading and to confirm that the inhibitor specifically reduces phosphorylation without degrading the protein.

Expected Outcome

A successful MEK inhibitor will show a dose-dependent decrease in the intensity of the p-ERK band, while the total ERK and GAPDH bands remain unchanged across all treatment conditions. This provides strong evidence of on-target activity within the cell.

Functional Assays: Measuring Phenotypic Response

The ultimate goal of an inhibitor is to elicit a desired biological response, such as inhibiting cancer cell proliferation.

Principle of the Cell Proliferation Assay

Cell proliferation assays measure the number of viable cells after treatment with a compound over a period of several days. A common method uses reagents like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity and cell viability. A reduction in the luminescent signal corresponds to a decrease in cell proliferation or an increase in cell death. The result is typically reported as a GI50 (concentration for 50% growth inhibition).

Detailed Protocol: A375 Cell Proliferation Assay

Procedure:

  • Cell Plating: Seed A375 cells in a 96-well clear-bottom white plate at a low density (e.g., 1,000-2,000 cells per well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. The treatment duration is typically 72 hours to allow for multiple cell doubling times.

  • Signal Detection:

    • After 72 hours, equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to DMSO-treated controls and plot the percent growth inhibition against compound concentration to determine the GI50 value.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered approach for the in vitro characterization of novel 5-amino-[1,1'-biphenyl]-3-carbonitrile derivatives as kinase inhibitors. By systematically progressing from biochemical potency assays to cell-based target engagement and functional proliferation assays, researchers can build a comprehensive profile of their compounds. This foundational dataset is essential for making informed decisions in lead optimization and advancing promising candidates toward further preclinical development, which would include selectivity profiling against a panel of kinases and assessment of ADME (absorption, distribution, metabolism, and excretion) properties.

References

  • Asci, Toros, et al. "Discovery of a series of 2-(pyridin-2-yl)-5-((1-phenyl-1H-pyrazol-4-yl)methyl)-1H-benzo[d]imidazole derivatives as novel, potent, and selective MEK inhibitors." Bioorganic & Medicinal Chemistry 25.13 (2017): 3480-3490. [Link]

  • Lee, H., et al. "Discovery of Mps1-IN-6, a novel benzimidazole derivative that selectively inhibits Mps1." European Journal of Medicinal Chemistry 143 (2018): 1016-1023. [Link]

Application

Application Note: Solubilization and Formulation of 5-amino-[1,1'-biphenyl]-3-carbonitrile for In Vitro Cell Culture

Introduction & Physicochemical Profiling 5-amino-[1,1'-biphenyl]-3-carbonitrile (CAS: 1214337-72-0) is a synthetic small molecule characterized by a highly hydrophobic biphenyl core substituted with amino and nitrile fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

5-amino-[1,1'-biphenyl]-3-carbonitrile (CAS: 1214337-72-0) is a synthetic small molecule characterized by a highly hydrophobic biphenyl core substituted with amino and nitrile functional groups[1]. While the amino and nitrile moieties offer potential hydrogen-bonding sites, the dominant hydrophobic surface area of the biphenyl system results in extremely poor aqueous solubility. Consequently, direct dissolution in aqueous cell culture media is thermodynamically unfavorable and will result in immediate precipitation.

To utilize this compound in cellular assays, researchers must employ a highly controlled solvent-exchange strategy to keep the molecule in solution without compromising cell viability.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 5-amino-[1,1'-biphenyl]-3-carbonitrile
CAS Number 1214337-72-0
Molecular Formula C13H10N2
Molecular Weight 194.24 g/mol
SMILES Nc1cc(cc(c1)-c1ccccc1)C#N
Primary Solvent Dimethyl Sulfoxide (DMSO)

Scientific Rationale: Thermodynamics of Solvation and Cytotoxicity

To overcome the high lattice energy and hydrophobic nature of this compound, a polar aprotic solvent must be utilized. Dimethyl sulfoxide (DMSO) is the universal standard for such formulations, as its unique membrane-penetrating and water-displacement properties disrupt solute-solute interactions while remaining miscible with aqueous buffers[2].

The Cytotoxicity Threshold: The introduction of DMSO into in vitro systems must be tightly controlled. Concentrations exceeding 0.5% v/v can induce severe cytotoxic effects, alter membrane permeability, and skew cellular phenotypes (e.g., inducing artefactual memory phenotypes in T cells or causing oxidative stress)[2][3]. To maintain experimental integrity and prevent solvent-induced false positives, the final concentration of DMSO in the working cell culture media must be maintained at or below 0.1% v/v [4][5].

Experimental Protocols

Protocol A: Preparation of the Master Stock (100% DMSO)
  • Causality Check : Preparing a highly concentrated master stock (e.g., 10–50 mM) minimizes the total volume of solvent that will eventually be introduced into the final cellular assay, making it easier to stay below the 0.1% DMSO safety threshold.

  • Equilibration : Allow the lyophilized powder of 5-amino-[1,1'-biphenyl]-3-carbonitrile to equilibrate to room temperature in a desiccator. Opening cold vials introduces ambient moisture, which can degrade the compound or alter its mass.

  • Calculation : Determine the required volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) using Table 2.

  • Solubilization : Add the calculated volume of DMSO directly to the vial. Vortex vigorously for 30–60 seconds.

  • Agitation : If particulate matter remains visible, sonicate the vial in a room-temperature water bath for 5 minutes to fully disrupt the crystal lattice.

  • Storage : Aliquot the master stock into sterile, low-bind microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C in the dark.

Table 2: Reconstitution Volumes for Master Stocks (MW = 194.24 g/mol )
Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mg
10 mM 514.8 µL2.574 mL
20 mM 257.4 µL1.287 mL
50 mM 103.0 µL514.8 µL
Protocol B: Preparation of Working Solutions in Cell Culture Media
  • Causality Check : Direct addition of a highly concentrated master stock into aqueous media often causes "solvent shock," leading to irreversible micro-precipitation. To prevent this, an intermediate dilution in DMSO is performed so that the final addition to the media is always a standardized, highly dispersed 1:1000 dilution.

  • Intermediate Dilution : Dilute the Master Stock in 100% DMSO to create a 1000X Intermediate Stock. (Example: For a final assay concentration of 10 µM, prepare a 10 mM Intermediate Stock).

  • Media Preparation : Warm the complete cell culture media (containing appropriate serum) to 37°C. Warm media increases the kinetic solubility limit of the compound.

  • Dropwise Integration : While actively swirling the warmed media, add the 1000X Intermediate Stock dropwise (1 µL of stock per 1 mL of media). This rapid dispersion prevents local concentration spikes that trigger precipitation.

  • Self-Validation (Quality Control) : Before applying the dosed media to your cells, inspect a 100 µL aliquot under a phase-contrast microscope (20X or 40X objective). The working solution must be optically clear; the absence of refractive micro-crystals validates successful solubilization.

Workflow Visualization

G A Dry Powder (C13H10N2) B Master Stock (10-50 mM in DMSO) A->B Solubilize in 100% DMSO C Intermediate Stock (1000x of Target) B->C Serial Dilution in DMSO D Working Media (≤0.1% DMSO) C->D 1:1000 Dropwise into 37°C Media E Cell Culture Assay D->E Validate via Microscopy

Workflow for solubilizing 5-amino-[1,1'-biphenyl]-3-carbonitrile for cell culture assays.

Troubleshooting & Optimization

  • Precipitation at 0.1% DMSO : If the compound crashes out at your desired final concentration, the thermodynamic solubility limit of the biphenyl core in water has been exceeded.

  • Solution : Do not increase the DMSO concentration beyond 0.5%, as this severely compromises cellular viability and experimental validity[2]. Instead, utilize biologically compatible co-solvents or carrier proteins. Formulating the media with 10% Fetal Bovine Serum (FBS) or adding 0.1% Tween-80 provides lipid carriers and albumin that can sequester and stabilize the hydrophobic rings in solution.

References[1] 5-amino-[1,1'-biphenyl]-3-carbonitrile | 1214337-72-0 - Molport.[2]Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use - LifeTein.[4] How to do proper DMSO control for cell culture drug treatments? - ResearchGate.[5]What the concentration of DMSO you use in cell culture assays? - ResearchGate.[3]Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype - BioRxiv.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Amino-[1,1'-biphenyl]-3-carbonitrile

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the Suzuki-Miyaura cross-coupling of 3-amino-5-bromobenzonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the Suzuki-Miyaura cross-coupling of 3-amino-5-bromobenzonitrile and phenylboronic acid to yield 5-amino-[1,1'-biphenyl]-3-carbonitrile.

While this transformation appears straightforward, the bifunctional nature of the aryl halide—specifically the unprotected Lewis basic amine and the base-sensitive carbonitrile—creates competing reaction pathways that can severely depress yields. This guide provides a self-validating troubleshooting matrix, field-proven protocols, and mechanistic explanations to help you achieve >90% conversion.

Part 1: Mechanistic Bottlenecks & Workflow

To troubleshoot effectively, we must first understand the causality behind reaction failures. The Suzuki-Miyaura coupling relies on a delicate catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination. In our specific substrate, two functional groups threaten this cycle:

  • Amine Coordination: The free −NH2​ group can act as a competing ligand. Following oxidative addition, the lone pair on the nitrogen can coordinate to the electrophilic Pd(II) center, displacing weaker ligands and forming an inactive, off-cycle resting state[1].

  • Nitrile Hydrolysis: The −CN group is highly electrophilic and susceptible to base-catalyzed hydration, especially in the aqueous solvent mixtures required to dissolve inorganic bases.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Aryl Bromide) Pd0->OxAdd 3-amino-5-bromobenzonitrile TransMet Transmetalation (Phenylboronic Acid) OxAdd->TransMet Base / H2O RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 5-amino-[1,1'-biphenyl]-3-carbonitrile Interference1 Inhibition: -NH2 Coordination to Pd(II) Interference1->OxAdd Interference2 Side Reaction: Protodeboronation Interference2->TransMet

Catalytic cycle of Suzuki coupling highlighting functional group interference points.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at 40-50% conversion, and I recover unreacted 3-amino-5-bromobenzonitrile. Adding more phenylboronic acid doesn't help. Why? Answer: This is a classic symptom of catalyst poisoning. The unprotected 5-amino group binds to the Pd(II) intermediate, sequestering the catalyst and halting the cycle. Solution: Switch to a more sterically demanding or bidentate ligand system. While Pd(PPh3​)4​ is commonly cited in patent literature for this baseline transformation[2], using PdCl2​(dppf) outcompetes the amine for coordination due to the chelate effect. Alternatively, Buchwald ligands (e.g., SPhos) provide extreme steric bulk that physically blocks the amine from approaching the metal center[3].

Q2: I am observing a large amount of biphenyl byproduct in my LC-MS. How do I prevent this? Answer: Biphenyl is the homocoupling product of phenylboronic acid. This side reaction is strictly oxygen-dependent; O2​ acts as the terminal oxidant for the Pd-catalyzed homocoupling pathway, consuming your boronic acid before it can cross-couple. Solution: Your degassing protocol is likely insufficient. Do not merely bubble nitrogen through the solvent for 5 minutes. Implement a rigorous sparging protocol (minimum 30 minutes with Argon) or use the freeze-pump-thaw method (3 to 4 cycles) prior to adding the palladium catalyst[1][3].

Q3: My mass spectrometry data shows a major byproduct with a mass shift of +18 Da relative to the desired product. What is happening? Answer: You are observing the base-catalyzed hydration of your carbonitrile group to a primary amide ( −CONH2​ ). Solution: You are likely using too strong a base (e.g., NaOH, KOH) or running the reaction for too long. Switch to a milder, heterogeneous base. A standard, highly effective system for this substrate is K2​CO3​ in a 1,4-dioxane/water (4:1) mixture[2].

Q4: The phenylboronic acid is completely consumed, but my aryl bromide remains unreacted. Should I add more catalyst? Answer: No, adding more catalyst will not solve protodeboronation. Phenylboronic acid undergoes competitive hydrolysis to benzene and boric acid under aqueous basic conditions. Solution: Use a slight stoichiometric excess of phenylboronic acid (1.3 to 1.5 equivalents). Furthermore, lowering the reaction temperature from 100 °C to 80–90 °C exponentially decreases the rate of protodeboronation while maintaining a viable rate of transmetalation[4].

Troubleshooting Start Low Yield of 5-amino-[1,1'-biphenyl]-3-carbonitrile Unreacted Unreacted Aryl Bromide? Start->Unreacted Homocoupling High Biphenyl Byproduct? Start->Homocoupling Hydrolysis Loss of -CN Group (+18 Da Mass Shift)? Start->Hydrolysis CatPoison Catalyst Poisoning via -NH2. Switch to PdCl2(dppf) or SPhos. Unreacted->CatPoison Yes Degas O2 Contamination. Strictly Degas Solvents (Ar). Homocoupling->Degas Yes MildBase Base-Catalyzed Hydrolysis. Switch to Mild Base (K2CO3). Hydrolysis->MildBase Yes

Diagnostic logic tree for resolving common yield bottlenecks in biphenyl synthesis.

Part 3: Self-Validating Experimental Protocol

This protocol is designed to be self-validating; visual cues during the workflow will confirm if the inert atmosphere and catalytic cycle are functioning correctly.

Materials Required:

  • 3-amino-5-bromobenzonitrile (1.0 eq, limiting reagent)

  • Phenylboronic acid (1.3 eq)

  • K2​CO3​ (2.0 eq)

  • Pd(PPh3​)4​ or PdCl2​(dppf) (0.05 eq)

  • 1,4-Dioxane / Degassed Water (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation & Degassing: In an oven-dried Schlenk flask, prepare a mixture of 1,4-dioxane and water (4:1 ratio). Degas the solvent mixture by sparging with Argon for a minimum of 30 minutes. Causality: Water is required to dissolve the K2​CO3​ and facilitate the transmetalation step, but it must be entirely oxygen-free to prevent homocoupling[1].

  • Reagent Loading: Add 3-amino-5-bromobenzonitrile (1.0 mmol), phenylboronic acid (1.3 mmol), and K2​CO3​ (2.0 mmol) to the reaction vessel.

  • Catalyst Addition (Critical Step): Maintain a strict positive Argon counterflow. Add the palladium catalyst (0.05 mmol) last. Causality: Pd(0) species are highly sensitive to oxidation. Adding the catalyst last under a blanket of inert gas ensures maximum active catalyst concentration.

  • Reaction Execution: Seal the flask and heat to 90–100 °C for 3 to 4 hours[2].

    • Self-Validation Check: The reaction mixture should turn dark yellow/brown but remain homogeneous. If you observe the rapid precipitation of a fine black powder (palladium black) within the first 30 minutes, your catalyst has died, indicating critical O2​ ingress.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with brine. Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Part 4: Quantitative Data & Condition Matrix

The following table summarizes the causal relationship between reaction conditions and experimental outcomes, allowing you to benchmark your results against expected yields.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Primary Issue Addressed / Observed
Pd(PPh3​)4​ K2​CO3​ 1,4-Dioxane / H2​O 10085%Standard baseline protocol; good overall conversion[2].
PdCl2​(dppf) K3​PO4​ Toluene / H2​O 9092% Bidentate ligand prevents amine poisoning; optimal yield.
Pd(OAc)2​ / PPh3​ NaOHEthanol / H2​O 100<40%Failure: High nitrile hydrolysis (+18 Da byproduct).
Pd(PPh3​)4​ K2​CO3​ Dioxane / H2​O (Not Degassed)10055%Failure: High homocoupling of phenylboronic acid[1][3].

Part 5: References

  • US20240254093A1 - GPR35 Agonist Compounds Source: Google Patents URL:

  • Application Note: Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-4-aryl-5-methylbenzonitriles Source: BenchChem URL:

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media Source: PMC (NIH) URL:

  • Why can't I achieve good yields for this Suzuki reaction? Source: ResearchGate URL:

Sources

Optimization

Technical Support Center: Optimizing Purification of 5-amino-[1,1'-biphenyl]-3-carbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges during the chromatographic purification of 5-amino-[1,1'-biphenyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges during the chromatographic purification of 5-amino-[1,1'-biphenyl]-3-carbonitrile .

This compound presents a unique chromatographic profile: it possesses a highly hydrophobic biphenyl core, a strongly dipole-inducing carbonitrile group (-CN), and a basic primary amine (-NH₂). This combination of functional groups frequently leads to severe peak tailing, irreversible adsorption, and poor recovery when using standard normal-phase silica gel. Below, we provide field-proven troubleshooting guidance, causality-driven FAQs, and self-validating protocols to ensure high-purity isolation.

Troubleshooting & FAQs: The Chemistry of Separation

Q1: Why does 5-amino-[1,1'-biphenyl]-3-carbonitrile exhibit severe tailing and low recovery on standard silica gel? A1: The root cause is the interaction between the basic primary amine of your compound and the Brønsted acidic silanol groups (Si-OH) present on the surface of bare silica gel[1]. While the hydrophobic biphenyl core drives the molecule along the mobile phase, the amine acts as a strong hydrogen-bond acceptor and forms ionic interactions with the highly acidic free silanols[2]. This creates a continuous adsorption-desorption lag, manifesting as a "streaking" or tailing band on your column and TLC plate.

Q2: How can I modify my mobile phase to prevent this interaction without changing my stationary phase? A2: You must deactivate the silica gel in situ by adding a basic modifier to your mobile phase. The industry standard is adding 1–3% (v/v) Triethylamine (TEA) [3]. TEA acts as a sacrificial base; because it is more basic and less sterically hindered than your biphenylamine, it preferentially binds to and neutralizes the highly acidic silanol sites. This allows your target compound to partition based on standard polarity rather than ionic retention, eluting as a sharp, symmetrical band.

Q3: I added 1% TEA to my sample eluent, but my compound still streaked at the solvent front. What went wrong? A3: You likely failed to pre-equilibrate the column. Silica gel absorbs TEA dynamically from the solvent. If you only add TEA to the specific volume of eluent containing your loaded sample, the silica will instantly strip the TEA from the solvent front[3]. This leaves your compound to interact with the bare, acidic silica behind the solvent front. Self-Validating Rule: You must pack and flush the column with at least 2–3 column volumes (CV) of the TEA-containing solvent before loading your crude mixture.

Q4: Are there alternative stationary phases that eliminate the need for basic modifiers entirely? A4: Yes. If TEA deactivation is insufficient or causes downstream issues (e.g., TEA-hydrochloride salt contamination), we highly recommend switching to Amine-functionalized silica (NH₂-silica) [4]. In this stationary phase, the acidic silanols are chemically capped with aminopropyl silanes. This creates a mildly basic surface environment that completely eliminates ionic interactions with basic analytes, allowing you to use simple Hexane/Ethyl Acetate gradients without any modifiers[5].

Data Presentation: Phase & Solvent Optimization

Table 1: Stationary Phase Comparison for Basic Biphenylamines
Stationary PhaseSurface ChemistryInteraction with AmineRecommended ModifierCost / Efficiency Profile
Bare Silica Gel (Standard) Acidic (Si-OH)Strong ionic bonding / Severe tailing1–3% Triethylamine (TEA)Low cost / Requires careful equilibration
Neutral Alumina Neutral (Al₂O₃)Moderate / Slight tailingNone or 0.5% TEAMedium cost / Lower resolution
Amine-Bonded Silica (NH₂) Basic (Propyl-NH₂)None (Repulsion of basic sites)None Higher cost / Excellent recovery & peak shape
Table 2: Recommended Solvent Systems
Solvent SystemRatioModifierApplication
Hexane / Ethyl Acetate 80:20 to 50:501–3% TEAStandard gradient for bare silica. Good for separating the biphenyl core from highly polar impurities.
Dichloromethane / Methanol 99:1 to 95:51% TEAUse only if the crude mixture contains highly polar, insoluble byproducts.
Hexane / Ethyl Acetate 90:10 to 60:40NoneSpecifically for Amine-functionalized silica . Elutes basic compounds faster than bare silica.

Experimental Protocols

Protocol A: TEA-Deactivated Normal Phase Chromatography

Use this protocol if you are restricted to standard bare silica gel.

  • TLC Validation: Prepare a TLC plate using Hexane/EtOAc (70:30) with 2% TEA. Verify that 5-amino-[1,1'-biphenyl]-3-carbonitrile elutes as a tight, circular spot (target Rf​ ~0.3).

  • Solvent Preparation: Prepare 1 Liter of your chosen mobile phase (e.g., 70:30 Hexane/EtOAc) and add 20 mL of Triethylamine (TEA). Mix thoroughly.

  • Column Packing & Equilibration (Critical): Slurry-pack the bare silica gel using the TEA-modified solvent. Once packed, flush the column with 3 Column Volumes (CV) of the TEA-modified solvent. Causality Check: This ensures all acidic silanols are capped before the sample is introduced.

  • Sample Loading: Dissolve your crude 5-amino-[1,1'-biphenyl]-3-carbonitrile in the minimum amount of TEA-modified solvent (or pure DCM if solubility is poor) and carefully load it onto the silica bed.

  • Elution: Elute using the TEA-modified solvent. Collect fractions and monitor via TLC.

  • Post-Purification: To remove residual TEA from the purified product, concentrate the fractions under reduced pressure, redissolve in a volatile solvent (like diethyl ether), and evaporate repeatedly, or place under high vacuum (0.1 mbar) for 12 hours.

Protocol B: Purification using Amine-Functionalized Silica (NH₂-Silica)

Use this protocol for optimal recovery and to avoid TEA contamination.

  • TLC Validation: Use specialized NH₂-TLC plates. Develop using a standard Hexane/EtOAc gradient (no TEA). Note that the compound will elute faster than on bare silica.

  • Column Packing: Dry-pack or slurry-pack the amine-functionalized silica using pure Hexane.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Hexane/EtOAc and load it onto the column.

  • Elution: Run a gradient from 100% Hexane to 50:50 Hexane/EtOAc. No basic modifiers are required.

  • Collection: Combine pure fractions and concentrate. The resulting product will be free of amine-modifier artifacts.

Chromatographic Decision Workflow

Below is the logical workflow for determining the optimal purification strategy for basic biphenylamines.

G Start Crude 5-amino-[1,1'-biphenyl] -3-carbonitrile Decision Select Stationary Phase Start->Decision Silica Standard Bare Silica (Acidic Silanols) Decision->Silica Cost-Effective Amine Amine-Functionalized Silica (NH2-Silica) Decision->Amine Optimal Performance ModTEA Add 1-3% Triethylamine to Mobile Phase Silica->ModTEA Elute2 Elute: Hexane/EtOAc (No Modifier) Amine->Elute2 Equilibrate Pre-equilibrate Column (Critical Step) ModTEA->Equilibrate Elute1 Elute: Hexane/EtOAc + 1% TEA Equilibrate->Elute1 Pure Pure Target Compound (High Recovery) Elute1->Pure Elute2->Pure

Workflow for optimizing the chromatographic purification of basic biphenylamines.

References

  • LabRulez GCMS.
  • MDPI.
  • BenchChem.
  • Biotage.
  • Sorbent Technologies, Inc.Amino Silica Gel.

Sources

Troubleshooting

Reducing byproduct formation in 5-amino-[1,1'-biphenyl]-3-carbonitrile coupling reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to providing in-depth guidance on minimizing byproduct formation in coupling reactions involving 5-amino-[...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to providing in-depth guidance on minimizing byproduct formation in coupling reactions involving 5-amino-[1,1'-biphenyl]-3-carbonitrile. This resource is designed to address common challenges and provide actionable solutions to optimize your synthetic routes.

Introduction

5-Amino-[1,1'-biphenyl]-3-carbonitrile is a valuable building block in medicinal chemistry and materials science. Its structure incorporates a biphenyl scaffold with reactive amino and cyano functionalities, making it a versatile substrate for various cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions. However, the presence of multiple reactive sites can lead to the formation of undesired byproducts, complicating purification and reducing yields. This guide provides a comprehensive overview of common side reactions and practical strategies to mitigate them.

Troubleshooting Guide: Common Byproducts and Solutions

The following table summarizes common byproducts encountered during coupling reactions with 5-amino-[1,1'-biphenyl]-3-carbonitrile, their probable causes, and recommended troubleshooting strategies.

ByproductPotential CausesRecommended Solutions
Homocoupling of Boronic Acid/Ester - Presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II).[1][2] - Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[3][4] - Excess boronic acid/ester.[1]- Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles.[1][4] - Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst that reliably forms the active catalyst.[4] - Use a slight excess of the boronic acid (1.1-1.5 equivalents).[1]
Dehalogenation of Aryl Halide - Presence of hydride sources in the reaction mixture (e.g., solvents like alcohols or DMF, amine bases, or water).[5] - The rate of the desired cross-coupling is slow relative to the rate of dehalogenation.[5] - Highly active catalysts, especially with electron-rich aryl halides.[5][6]- Use anhydrous and aprotic solvents where possible. - Screen different bases. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred over amine bases.[5][7] - Optimize the ligand. Bulky, electron-rich phosphine ligands can accelerate the desired coupling and suppress dehalogenation.[8] - Lower the reaction temperature.[5]
Protodeborylation of Boronic Acid/Ester - Presence of proton sources, especially in aqueous conditions.[3] - Instability of the boronic acid derivative.[3]- Use more stable boronic esters , such as pinacol esters or MIDA boronates.[3] - Minimize water content in the reaction unless required by the specific protocol.
Side Reactions of the Amino Group - In Buchwald-Hartwig type reactions, the amino group of the biphenyl substrate can compete with the desired amine nucleophile. - The amino group can act as a ligand for the palladium catalyst, potentially leading to catalyst deactivation.- Protect the amino group if it is not the intended reaction site. - Increase the ligand-to-palladium ratio to ensure the catalyst remains active.[4]
Side Reactions of the Cyano Group - Hydrolysis of the cyano group to an amide or carboxylic acid under harsh basic or acidic conditions.- Use milder bases (e.g., carbonates or phosphates) and avoid strong acids during workup. - Keep reaction temperatures as low as possible while maintaining a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of homocoupling of my boronic acid. What is the most critical first step to address this?

A1: The most critical first step is to rigorously remove dissolved oxygen from your reaction mixture.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of the boronic acid.[1][3] Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes or by performing several freeze-pump-thaw cycles.[4]

Q2: My main byproduct is the dehalogenated starting material. How do I minimize this?

A2: Dehalogenation is often caused by the presence of hydride sources.[5] Carefully select your solvent and base to minimize these. Aprotic solvents are generally preferred. If an amine base is suspected to be the hydride source, consider switching to an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5][7] Additionally, optimizing your ligand to accelerate the desired cross-coupling can outcompete the dehalogenation side reaction.[5]

Q3: Which type of coupling reaction is generally most suitable for 5-amino-[1,1'-biphenyl]-3-carbonitrile?

A3: The Suzuki-Miyaura coupling is often a good starting point due to its excellent functional group tolerance and the use of generally stable and less toxic organoboron reagents.[6][9] However, for C-N bond formation, the Buchwald-Hartwig amination is the reaction of choice.[10][11] The optimal reaction will depend on the specific transformation you are trying to achieve.

Q4: Can the amino and cyano groups on the biphenyl ring interfere with the coupling reaction?

A4: Yes, both groups can be reactive. The amino group can act as a nucleophile or a ligand for the palladium catalyst. The cyano group can be sensitive to harsh basic or acidic conditions, potentially leading to hydrolysis. It is crucial to select reaction conditions that are compatible with these functional groups. In some cases, protecting the amino group may be necessary.

Q5: What role does the ligand play in controlling byproduct formation?

A5: The ligand is critical for stabilizing the active Pd(0) species and modulating its reactivity.[12][13] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, can promote the desired oxidative addition and reductive elimination steps of the catalytic cycle, thereby minimizing side reactions like homocoupling and dehalogenation.[8] The choice of ligand can significantly influence the outcome of the reaction.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with 5-amino-[1,1'-biphenyl]-3-carbonitrile, incorporating best practices to minimize byproduct formation.

Materials:

  • 5-amino-[1,1'-biphenyl]-3-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Phosphine ligand (if not using a pre-formed catalyst with ligand, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 10:1)

Procedure:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar, add 5-amino-[1,1'-biphenyl]-3-carbonitrile, the arylboronic acid, and the base.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via cannula.

  • Stir the mixture at room temperature for 10 minutes.

  • Under a positive flow of inert gas, add the palladium catalyst (and ligand, if separate).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura coupling and the competing pathways leading to common byproducts.

G cluster_desired Desired Catalytic Cycle cluster_byproducts Byproduct Formation Pathways cluster_homocoupling Homocoupling cluster_dehalogenation Dehalogenation Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_oxidized Pd(II) (from O₂ oxidation) Pd0->PdII_oxidized O₂ PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Transmetal Transmetalation (Ar'-B(OR)₂) PdII_ArX->Transmetal Pd_Hydride H-Pd(II)-Ar(L_n) PdII_ArX->Pd_Hydride Hydride Transfer PdII_ArAr Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RedElim->Product Homocoupling_reaction 2 Ar'-B(OR)₂ PdII_oxidized->Homocoupling_reaction Homocoupling_reaction->Pd0 Reduces to Pd(0) Homocoupling_product Ar'-Ar' (Homocoupling Byproduct) Homocoupling_reaction->Homocoupling_product Hydride_source Hydride Source (Solvent, Base, H₂O) Hydride_source->Pd_Hydride RedElim_dehalo Reductive Elimination Pd_Hydride->RedElim_dehalo RedElim_dehalo->Pd0 Dehalo_product Ar-H (Dehalogenation Byproduct) RedElim_dehalo->Dehalo_product

Caption: Key pathways in Pd-catalyzed cross-coupling.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Cross-Coupling Reactions Guide. (n.d.). Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ChemTalk. (2025, September 7). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ACS Publications. (2011, November 2). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. Retrieved from [Link]

  • PMC. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]

  • YouTube. (2024, January 10). Ligand design for cross-couplings: phosphines. Retrieved from [Link]

  • ACS Publications. (2017, September 11). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Retrieved from [Link]

  • PMC. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Reddit. (2016, July 20). What do ligands actually do in a metal catalyzed coupling reaction? r/chemistry. Retrieved from [Link]

  • Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]

  • ACS Publications. (2019, July 2). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Retrieved from [Link]

  • Semantic Scholar. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • iris.unina.it. (2025, November 25). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • PMC - NIH. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • ACS Publications. (2004, April 6). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). (n.d.). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Retrieved from [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (n.d.). Retrieved from [Link]

  • UniTo. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • BYJU'S. (2020, January 6). Ullmann Reaction. Retrieved from [Link]

  • PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Molport. (n.d.). 5-amino-[1,1'-biphenyl]-3-carbonitrile. Retrieved from [Link]

  • PubMed. (2024, February 29). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]

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Validation

A Comparative Guide to the Reactivity of 5-amino-[1,1'-biphenyl]-3-carbonitrile and 3-amino-biphenyl-4-carbonitrile

Introduction In the landscape of medicinal chemistry and materials science, aminobiphenyl carbonitriles serve as versatile scaffolds and key intermediates. Their utility is dictated by the reactivity of their functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and materials science, aminobiphenyl carbonitriles serve as versatile scaffolds and key intermediates. Their utility is dictated by the reactivity of their functional groups: the nucleophilic amino group, the electrophilic cyano group, and the aromatic biphenyl core. The specific placement of these groups, however, creates distinct electronic and steric environments, leading to significant differences in chemical behavior.

This guide provides an in-depth comparison of two constitutional isomers: 5-amino-[1,1'-biphenyl]-3-carbonitrile (Isomer A) and 3-amino-biphenyl-4-carbonitrile (Isomer B) . Understanding their differential reactivity is paramount for researchers and drug development professionals in designing synthetic routes, predicting reaction outcomes, and establishing structure-activity relationships (SAR). We will dissect the underlying electronic and steric principles that govern their behavior in key chemical transformations, supported by established chemical theory and detailed experimental protocols.

Structural and Electronic Analysis: The Foundation of Reactivity

The fundamental differences between Isomer A and Isomer B arise from the spatial relationship between the electron-donating amino group (-NH₂) and the electron-withdrawing cyano group (-C≡N) on the same phenyl ring.

  • Isomer A (5-amino-[1,1'-biphenyl]-3-carbonitrile): The amino and cyano groups are positioned meta to each other. In this arrangement, their powerful, opposing resonance effects do not directly conjugate. The reactivity is primarily governed by the activating resonance effect (+M) of the amino group and the inductive effects (-I) of both substituents. The amino group's lone pair can effectively delocalize into the ring, increasing its nucleophilicity and activating the ring towards electrophilic attack.

  • Isomer B (3-amino-biphenyl-4-carbonitrile): The amino and cyano groups are positioned ortho to each other. This proximity introduces several critical factors. The strong electron-withdrawing inductive effect (-I) of the adjacent cyano group significantly diminishes the electron density on the nitrogen atom, reducing its basicity and nucleophilicity.[1][2] Furthermore, the closeness of the two groups creates considerable steric hindrance, impeding the approach of bulky reagents to the amino group.[3][4]

The following diagram illustrates these key structural differences and their electronic consequences.

G cluster_A Isomer A: 5-amino-[1,1'-biphenyl]-3-carbonitrile cluster_B Isomer B: 3-amino-biphenyl-4-carbonitrile cluster_effects A A meta Meta-Relationship (Isomer A) B B ortho Ortho-Relationship (Isomer B) meta_effect • No direct resonance conflict • -NH₂ nucleophilicity is high • Ring is activated (ortho, para to -NH₂) meta->meta_effect ortho_effect • Strong -I effect from -CN deactivates -NH₂ • Steric hindrance around -NH₂ • Reduced -NH₂ nucleophilicity ortho->ortho_effect

Caption: Structural and electronic differences between the two isomers.

Comparative Summary of Properties
Property5-amino-[1,1'-biphenyl]-3-carbonitrile (Isomer A)3-amino-biphenyl-4-carbonitrile (Isomer B)Rationale
-NH₂ Basicity/Nucleophilicity HigherLowerIn Isomer B, the strong inductive effect of the ortho-cyano group drastically reduces electron density on the nitrogen.[2]
Steric Hindrance at -NH₂ LowerHigherThe adjacent cyano group in Isomer B sterically shields the amino group from approaching reagents.[3][5]
Aromatic Ring Reactivity (Electrophilic Attack) HigherLowerThe amino group's activating effect in Isomer A is more pronounced, making the ring more susceptible to electrophilic substitution.[1]
Regioselectivity of Electrophilic Attack Favored at C2 and C6 (ortho to -NH₂)Favored at C5 (para to -NH₂)Governed by the powerful ortho, para-directing nature of the amino group.[6]

Experimental Comparison: Reactivity in Key Transformations

To illustrate the practical implications of these differences, we will compare the expected outcomes of three common synthetic operations.

N-Acylation: A Test of Nucleophilicity

N-acylation is a fundamental reaction for protecting amino groups or building amide linkages.[7] The reaction rate and yield are directly proportional to the nucleophilicity of the amine.

Expected Outcome:

  • Isomer A is expected to undergo N-acylation rapidly and in high yield under standard conditions (e.g., with acetic anhydride or acetyl chloride). Its exposed and electron-rich amino group readily attacks the acylating agent.

  • Isomer B will react much more sluggishly. The electronically deactivated and sterically hindered amino group requires more forcing conditions—such as higher temperatures, longer reaction times, or the use of a more potent catalyst—to achieve a comparable yield.[7]

Experimental Protocol: Comparative N-Acylation with Acetic Anhydride

This protocol outlines a typical procedure for comparing the acylation rates of the two isomers.

  • Preparation: In separate, identical round-bottom flasks equipped with magnetic stirrers, dissolve 1.0 mmol of Isomer A and 1.0 mmol of Isomer B in 10 mL of pyridine.

  • Initiation: At room temperature (25°C), add 1.1 mmol of acetic anhydride to each flask simultaneously. Start a timer for each reaction.

  • Monitoring: Monitor the progress of each reaction at 5-minute intervals using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).

  • Quenching: Once the starting material is consumed (or after a set time, e.g., 1 hour, for comparison), quench the reaction by pouring the mixture into 50 mL of ice-cold water.

  • Work-up: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with 1M HCl to remove pyridine, then with saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • Analysis: Purify the product by column chromatography if necessary. Determine the yield and compare the reaction times.

Sandmeyer Reaction: Transformation of the Amino Group

The Sandmeyer reaction is a robust method for converting a primary aromatic amine into a wide range of functional groups (e.g., -Cl, -Br, -CN) via a diazonium salt intermediate.[8][9][10] This two-step process first involves diazotization followed by displacement.

Expected Outcome: Both isomers are expected to be viable substrates for the Sandmeyer reaction.

  • Diazotization Step: The formation of the diazonium salt from the reaction with nitrous acid (generated in situ from NaNO₂ and acid) may be slightly faster for Isomer A due to its more nucleophilic amino group.

  • Displacement Step: The subsequent displacement of the diazonium group with a copper(I) salt catalyst should proceed efficiently for both isomers, as this step is less dependent on the initial electronic environment of the amine.

The workflow for this transformation is depicted below.

G start Aromatic Amine (Isomer A or B) diazotization Diazotization NaNO₂, HCl 0-5 °C start->diazotization Step 1 diazonium Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ diazotization->diazonium sandmeyer Sandmeyer Reaction CuX (e.g., CuCl) Heat diazonium->sandmeyer Step 2 product Aryl Halide (Ar-Cl) sandmeyer->product n2 N₂ (gas) sandmeyer->n2

Caption: General workflow for the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Chlorination

  • Diazotization:

    • Dissolve 10.0 mmol of the aminobiphenyl carbonitrile isomer in a mixture of 30 mL of water and 10 mL of concentrated HCl in a 250 mL beaker.

    • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled solution of 10.5 mmol of sodium nitrite (NaNO₂) in 15 mL of water dropwise, keeping the temperature below 5°C.

    • Stir for an additional 15 minutes after the addition is complete. Test for excess nitrous acid using starch-iodide paper.[11]

  • Preparation of Copper(I) Chloride: In a separate flask, prepare a solution of copper(I) chloride by dissolving 15.0 mmol of copper(II) sulfate and 16.0 mmol of sodium chloride in 50 mL of hot water, followed by the slow addition of a solution of 15.5 mmol of sodium bisulfite until the blue color disappears. Cool the resulting solution to room temperature.

  • Sandmeyer Reaction:

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with stirring.

    • Observe for vigorous nitrogen evolution.[11]

    • Once the addition is complete, warm the mixture to 50-60°C on a water bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with dichloromethane (3 x 30 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the resulting chloro-biphenylcarbonitrile derivative by column chromatography or recrystallization.

Electrophilic Aromatic Substitution: Reactivity of the Biphenyl Core

Electrophilic aromatic substitution (EAS) probes the reactivity of the phenyl rings.[12][13] The outcome is dictated by the directing and activating/deactivating effects of the existing substituents.

Expected Outcome:

  • Isomer A: The amino group is a powerful ortho, para-director. Electrophilic attack is strongly favored on the amine-bearing ring. The primary sites for substitution will be C2 and C6, which are ortho to the amino group. The overall reaction rate will be faster than for Isomer B due to the higher degree of activation.

  • Isomer B: The amino group still directs ortho and para. However, the ortho position (C2) is sterically hindered, and the other ortho position (C4) is occupied by the cyano group. Therefore, substitution is most likely to occur at the C5 position, which is para to the amino group. The overall deactivation of the ring by the adjacent cyano group will lead to a slower reaction rate compared to Isomer A.

Conclusion

While 5-amino-[1,1'-biphenyl]-3-carbonitrile and 3-amino-biphenyl-4-carbonitrile are simple isomers, their reactivity profiles are markedly different.

  • 5-amino-[1,1'-biphenyl]-3-carbonitrile (Isomer A) is the more reactive isomer in reactions targeting the amino group (e.g., N-acylation) and the aromatic ring (electrophilic substitution). This is due to its more basic, nucleophilic, and sterically accessible amino group, which strongly activates the ring.

  • 3-amino-biphenyl-4-carbonitrile (Isomer B) is significantly less reactive due to the combined electron-withdrawing inductive effect and steric hindrance imposed by the adjacent cyano group. This deactivation can be advantageous for achieving selectivity in complex molecules where the amino group needs to be preserved while other sites are functionalized.

These fundamental differences, rooted in the principles of electronic and steric effects, must be carefully considered by researchers to optimize reaction conditions, predict product formation, and ultimately guide the rational design of novel chemical entities.

References

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Comparative

A Comparative Toxicological Guide to 5-amino-[1,1'-biphenyl]-3-carbonitrile and Aniline Derivatives

Executive Summary This guide provides a comparative toxicological overview of 5-amino-[1,1'-biphenyl]-3-carbonitrile and the broader class of aniline derivatives. Aniline and its derivatives are foundational chemicals in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comparative toxicological overview of 5-amino-[1,1'-biphenyl]-3-carbonitrile and the broader class of aniline derivatives. Aniline and its derivatives are foundational chemicals in numerous industries, yet their utility is paralleled by significant toxicological concerns, including hematotoxicity, genotoxicity, and carcinogenicity. In contrast, 5-amino-[1,1'-biphenyl]-3-carbonitrile is a more complex molecule for which specific toxicological data is scarce. This document synthesizes established data for aniline derivatives and employs a predictive, structure-based approach to forecast the likely toxicological profile of 5-amino-[1,1'-biphenyl]-3-carbonitrile. We delve into the underlying mechanisms of toxicity, provide detailed protocols for essential toxicological assays, and present comparative data to guide researchers, scientists, and drug development professionals in risk assessment, safe handling, and future research directions.

Introduction: Bridging the Data Gap

Aniline and its substituted forms are indispensable precursors in the synthesis of polymers, dyes, pharmaceuticals, and agricultural chemicals. Their simple aromatic amine structure is also a well-recognized toxicophore, responsible for a range of adverse health effects. The primary toxicological endpoints, such as methemoglobinemia and spleen toxicity, are extensively documented.[1][2]

5-amino-[1,1'-biphenyl]-3-carbonitrile represents a more complex structural class, incorporating an aniline moiety, a biphenyl backbone, and a nitrile group. While its analogues have been identified as potential genotoxic impurities in pharmaceutical ingredients, a comprehensive, publicly available toxicological profile for this specific compound is lacking.[3]

The objective of this guide is to provide a robust comparative analysis. We will leverage the extensive database on aniline derivatives to establish a toxicological baseline and apply principles of predictive toxicology and structure-activity relationships (SAR) to construct a probable toxicological profile for 5-amino-[1,1'-biphenyl]-3-carbonitrile. This approach is essential for providing interim guidance in the absence of direct experimental data and for prioritizing future empirical testing.[4][5]

Mechanisms of Toxicity: From Aniline to a Biphenyl System

The Established Toxicity Profile of Aniline Derivatives

The toxicity of aniline is not caused by the parent molecule itself but by its metabolic activation, primarily through N-hydroxylation via the cytochrome P-450 enzyme system in the liver.[6] This process generates N-phenylhydroxylamine, a reactive metabolite that initiates a cascade of toxic effects.

Key Toxicological Pathways for Aniline:

  • Methemoglobinemia: N-phenylhydroxylamine is further oxidized, leading to a futile redox cycle that converts the ferrous iron (Fe2+) in hemoglobin to its ferric state (Fe3+), forming methemoglobin.[2] Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis and functional anemia.[2]

  • Oxidative Stress and Hemolysis: The redox cycling of aniline metabolites generates reactive oxygen species (ROS), which damage red blood cell membranes, leading to hemolysis (destruction of red blood cells).[1]

  • Spleen Toxicity and Carcinogenicity: Damaged red blood cells are cleared by the spleen.[1] Chronic overload of this system with damaged cells and iron from hemoglobin breakdown leads to inflammation, fibrosis, and hyperplasia in the spleen.[7] This persistent state of oxidative stress and cell proliferation is believed to be the primary driver behind the induction of spleen tumors observed in rats exposed to aniline.[1][8] Aniline is classified by the International Agency for Research on Cancer (IARC) as Group 2A, "Probably carcinogenic to humans."[9]

  • Genotoxicity: While aniline itself shows weak or inconclusive results in standard bacterial mutagenicity assays (Ames test), there is evidence of genotoxicity, particularly clastogenic effects (chromosomal damage), at high doses in vivo.[5][6] This is likely due to oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a biomarker of oxidative stress.[8]

G cluster_0 Metabolic Activation (Liver) cluster_1 Toxicological Effects Aniline Aniline P450 Cytochrome P450 (N-hydroxylation) Aniline->P450 N_Phenyl N-phenylhydroxylamine (Reactive Metabolite) P450->N_Phenyl Redox Redox Cycling N_Phenyl->Redox MetHb Methemoglobin Formation (Cyanosis) Redox->MetHb ROS Reactive Oxygen Species (ROS) Redox->ROS Hemolysis Hemolysis (RBC Damage) ROS->Hemolysis DNADamage Oxidative DNA Damage (Genotoxicity) ROS->DNADamage Spleen Spleen Overload (Iron Deposition) Hemolysis->Spleen SpleenTox Spleen Toxicity (Fibrosis, Tumors) Spleen->SpleenTox

Caption: Proposed metabolic activation and toxicity pathway of Aniline.

Predicted Toxicity Profile of 5-amino-[1,1'-biphenyl]-3-carbonitrile

In the absence of direct experimental data, the toxicological profile of 5-amino-[1,1'-biphenyl]-3-carbonitrile can be predicted by dissecting its structure:

  • Aromatic Amine Moiety: The presence of the primary amino group on a benzene ring strongly suggests that this compound will share toxicological properties with aniline. It is plausible that it can undergo metabolic N-hydroxylation, leading to the potential for methemoglobin formation and oxidative stress.[6]

  • Biphenyl Moiety: The biphenyl structure itself is associated with toxicity, primarily targeting the kidney and liver in animal studies.[8][10] Its metabolism can lead to hydroxylated metabolites that may be more toxic than the parent compound.[10] The presence of the biphenyl group increases the molecular weight and lipophilicity compared to aniline, which could alter its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Aromatic Nitrile Group: Aromatic nitriles, like the one in this molecule, are generally considered metabolically stable.[1] Unlike some aliphatic nitriles, they are not expected to release cyanide in vivo.[1][2] The strong electron-withdrawing nature of the nitrile group can, however, influence the metabolic pathways of the aromatic rings.[11]

Predicted Toxicological Concerns:

  • Hematotoxicity: High potential for inducing methemoglobinemia due to the aniline substructure.

  • Organ Toxicity: Potential for spleen toxicity (from the aniline moiety) as well as kidney and liver toxicity (from the biphenyl moiety).[8][10]

  • Genotoxicity & Carcinogenicity: The aromatic amine structure is a significant structural alert for mutagenicity.[12] Compounds like 4-aminobiphenyl are confirmed human bladder carcinogens (IARC Group 1), highlighting the carcinogenic potential of biphenyl amines.[13][14] Therefore, 5-amino-[1,1'-biphenyl]-3-carbonitrile should be treated as a potential mutagen and carcinogen until proven otherwise.

Experimental Methodologies for Toxicity Assessment

To empirically determine and compare the toxicity of these compounds, a standardized battery of in vitro and in vivo tests is required. The methodologies described here are based on internationally accepted standards, such as the OECD Guidelines for the Testing of Chemicals, which ensures data reliability and comparability.[15]

General Experimental Workflow

A tiered approach is recommended for assessing the toxicity of a novel or under-characterized compound. This workflow efficiently screens for various toxic effects, from acute lethality to specific mechanisms like genotoxicity.

G cluster_genotox Genotoxicity Battery start Test Compound acute_oral Acute Oral Toxicity (LD50 Determination) OECD 423 start->acute_oral in_vitro_cyto In Vitro Cytotoxicity (e.g., MTT Assay) IC50 Determination start->in_vitro_cyto ames Ames Test (Bacterial Mutagenicity) OECD 471 start->ames risk_assessment Risk Assessment & Classification acute_oral->risk_assessment in_vitro_cyto->risk_assessment micronucleus In Vitro Micronucleus Test (Chromosomal Damage) OECD 487 ames->micronucleus in_vivo_followup In Vivo Follow-up (e.g., Micronucleus Test) OECD 474 micronucleus->in_vivo_followup If in vitro positive in_vivo_followup->risk_assessment

Caption: Tiered experimental workflow for toxicological assessment.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells. The enzyme mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Causality: This is a rapid and cost-effective first-tier screen to determine the concentration range at which a compound causes cell death. It helps in dose selection for more complex and expensive assays like genotoxicity tests.

  • Methodology:

    • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Compound Exposure: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 1000 µM) in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Bacterial Reverse Mutation Test (Ames Test) - OECD 471
  • Principle: This assay uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (His-). The test measures the ability of a compound to cause reverse mutations (reversions) that restore the ability to produce histidine, allowing the bacteria to grow on a histidine-deficient medium.

  • Causality: It is a standard screen for point mutations (base-pair substitutions and frameshifts), a key mechanism of carcinogenesis. The test is performed with and without a mammalian liver extract (S9 fraction) to determine if the compound or its metabolites are mutagenic.[16]

  • Methodology:

    • Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101).

    • Metabolic Activation: Prepare two sets of experiments: one with and one without S9 mix (a rat liver homogenate that provides metabolic enzymes).

    • Exposure (Plate Incorporation Method): In a test tube, mix 2 mL of molten top agar, 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or buffer.

    • Plating & Incubation: Pour the mixture onto a minimal glucose agar plate. Incubate the plates at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies on each plate.

    • Analysis: A positive result is defined as a dose-related increase in the number of revertant colonies that is at least double the spontaneous reversion rate (vehicle control).

Comparative Toxicity Data & Analysis

The following table summarizes available experimental data for aniline and representative derivatives and contrasts it with the predicted profile for 5-amino-[1,1'-biphenyl]-3-carbonitrile.

Endpoint Aniline 4-Chloroaniline 4-Aminobiphenyl 5-amino-[1,1'-biphenyl]-3-carbonitrile
CAS Number 62-53-3106-47-892-67-11214337-72-0
Acute Oral LD50 (Rat) 250 - 442 mg/kg[9]310 mg/kg250 mg/kgData Not Available. Predicted to be harmful if swallowed based on structural alerts.
Primary Target Organs Spleen, Red Blood Cells[1][4]Spleen, Red Blood CellsBladder, LiverPredicted: Spleen, RBCs, Bladder, Liver, Kidney.
IARC Carcinogenicity Group 2A (Probably carcinogenic to humans)[9]Group 2B (Possibly carcinogenic to humans)Group 1 (Carcinogenic to humans)[14]Data Not Available. High suspicion of carcinogenicity due to 4-aminobiphenyl substructure.
Ames Test Result Generally Negative (Positive with specific activators)[5]PositivePositiveData Not Available. Predicted to be positive, especially with metabolic activation.
In Vivo Genotoxicity Positive for chromosomal damage at high doses[6]PositivePositiveData Not Available. High potential for in vivo genotoxicity.
Analysis of Structure-Activity Relationships
  • Aniline vs. Chloroaniline: The addition of a chlorine atom in the para-position (4-chloroaniline) does not dramatically alter the acute toxicity but enhances nephrotoxic potential compared to aniline.[17]

  • Aniline vs. 4-Aminobiphenyl (4-ABP): The addition of a second phenyl ring, as in 4-ABP, creates a potent and confirmed human carcinogen, specifically targeting the bladder.[13] This highlights that increasing the size and complexity of the aromatic system can significantly increase carcinogenic risk.

  • Predicted Profile of 5-amino-[1,1'-biphenyl]-3-carbonitrile: Based on SAR, this compound is of high concern. It combines the hematotoxic potential of aniline with the potent carcinogenic alert of a 4-aminobiphenyl-like structure. The nitrile group's metabolic stability means the core toxicophores (aromatic amine, biphenyl rings) are likely to remain intact for metabolic activation. Therefore, it should be handled with stringent safety precautions appropriate for a potential human carcinogen and genotoxin.

Conclusion and Recommendations for Researchers

This guide establishes a clear toxicological profile for aniline derivatives, characterized by metabolically-driven hematotoxicity and carcinogenicity. While direct experimental data for 5-amino-[1,1'-biphenyl]-3-carbonitrile is critically lacking, a structure-based analysis strongly predicts a significant hazard profile, combining the risks associated with both aniline and 4-aminobiphenyl.

Key Takeaways for the Scientific Community:

  • Presumption of Hazard: In the absence of data, 5-amino-[1,1'-biphenyl]-3-carbonitrile should be handled as a substance with high chronic toxicity, including potential carcinogenicity and genotoxicity. Appropriate personal protective equipment (PPE), including gloves and respiratory protection, and engineering controls are mandatory.

  • Prioritization of Testing: There is a clear need to generate empirical data for this compound. The experimental workflow detailed in this guide, starting with in vitro cytotoxicity and genotoxicity assays, provides a roadmap for a comprehensive toxicological evaluation.

  • Drug Development Context: For professionals in drug development, identifying such structures as potential impurities requires rigorous qualification. The potential for genotoxicity means that acceptable limits in active pharmaceutical ingredients (APIs) would be extremely low, necessitating highly sensitive analytical methods for detection.[3]

Ultimately, this comparative guide serves as both a summary of existing knowledge and a call to action for the research community to fill the critical data gaps, ensuring the safe use of complex chemicals in research and industry.

References

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  • Dafne, M. et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • ATSDR. (Date not specified). Aniline | Medical Management Guidelines. Toxic Substance Portal. Available at: [Link]

  • Valentovic, M. A., et al. (1991). In vivo and in vitro nephrotoxicity of aniline and its monochlorophenyl derivatives in the Fischer 344 rat. PubMed. Available at: [Link]

  • Khan, M. F., et al. (2019). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. Current Drug Metabolism. Available at: [Link]

  • Environment Canada. (1994). Aniline. Canada.ca. Available at: [Link]

  • Li, Z., et al. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives. Available at: [Link]

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  • Wikipedia. (Date not specified). Aniline. Wikipedia. Available at: [Link]

  • International Programme on Chemical Safety. (Date not specified). ICSC 0759 - 4-AMINOBIPHENYL. inchem.org. Available at: [Link]

  • ResearchGate. (2015). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. ResearchGate. Available at: [Link]

  • Instem. (2024). Streamlining Toxicity Predictions with In Silico Profiling. instem.com. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile. Available at: [Link]

  • BAuA. (2002). Anilin (CAS-NR.: 62-53-3). Available at: [Link]

  • JRC Publications Repository. (Date not specified). A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides. Available at: [Link]

  • JSciMed Central. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Available at: [Link]

  • Cheng, F., et al. (2017). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry. Available at: [Link]

  • Bhatia, S. P., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. PubMed. Available at: [Link]

  • Asakura, M., et al. (2022). Considerations for the genotoxicity assessment of middle size peptide drugs containing non-canonical amino acid residues. Genes and Environment. Available at: [Link]

  • Gocke, E., et al. (1998). Evaluation of the in vivo genotoxic potential of three carcinogenic aromatic amines using the Big Blue transgenic mouse mutation assay. PubMed. Available at: [Link]

  • MDPI. (2024). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Available at: [Link]

  • U.S. EPA. (2013). TOXICOLOGICAL REVIEW OF BIPHENYL. Integrated Risk Information System (IRIS). Available at: [Link]

  • The Royal Society of Chemistry. (Date not specified). Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Available at: [Link]

  • Dousa, M., et al. (2021). The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. PubMed. Available at: [Link]

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Validation

A Comparative In Vivo Validation Guide for Novel Kinase Inhibitors: The Case of 5-amino-[1,1'-biphenyl]-3-carbonitrile

This guide provides a comprehensive framework for the in vivo validation of novel small molecule inhibitors, using the hypothetical compound 5-amino-[1,1'-biphenyl]-3-carbonitrile, hereafter referred to as "Biphanitrile-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vivo validation of novel small molecule inhibitors, using the hypothetical compound 5-amino-[1,1'-biphenyl]-3-carbonitrile, hereafter referred to as "Biphanitrile-5," as a case study. We will navigate the critical transition from promising in vitro data to robust, decision-driving in vivo evidence. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

The discovery of a potent and selective inhibitor in a cell-free or cell-based assay is a significant milestone. However, the journey to a viable therapeutic candidate is fraught with challenges, primarily the translation of in vitro activity into in vivo safety and efficacy.[1][2] A compound's behavior in a complex biological system is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics (PK), as well as its potential for off-target toxicity.[3][4][5] Therefore, a meticulously designed in vivo validation strategy is paramount.

This guide will objectively compare the hypothetical performance of Biphanitrile-5 with a known alternative, providing the supporting experimental frameworks and data interpretation strategies necessary for advancing a lead compound.

Part 1: The Preclinical Dossier on Biphanitrile-5 – A Hypothetical Starting Point

For the purpose of this guide, we will assume Biphanitrile-5 has emerged from an extensive in vitro screening campaign with the following profile:

  • Target: A receptor tyrosine kinase (RTK), such as EGFR with a specific resistance mutation (e.g., T790M), commonly implicated in Non-Small Cell Lung Cancer (NSCLC).

  • In Vitro Potency: Sub-nanomolar IC50 value against the target kinase.

  • Selectivity: High selectivity demonstrated in a broad kinase panel, suggesting a lower potential for off-target effects compared to first-generation inhibitors.

  • Cellular Activity: Potent inhibition of proliferation in NSCLC cell lines harboring the target mutation.

Hypothesized Mechanism of Action

Biphanitrile-5 is hypothesized to function as an ATP-competitive inhibitor of our target RTK. By binding to the kinase domain, it is expected to block downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation, survival, and growth.

Signaling_Pathway Biphanitrile_5 Biphanitrile-5 RTK Target RTK (e.g., EGFR T790M) Biphanitrile_5->RTK Inhibition RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Hypothesized Signaling Pathway Inhibition by Biphanitrile-5.

Part 2: The Comparator – Establishing a Benchmark

To properly evaluate Biphanitrile-5, a comparator compound is essential. For our hypothetical NSCLC target, a relevant third-generation FDA-approved inhibitor, such as Osimertinib , will serve as our benchmark. Osimertinib is a potent inhibitor of EGFR mutations, including T790M. The goal is to demonstrate that Biphanitrile-5 has either superior efficacy, an improved safety profile, or a different pharmacological profile that could be advantageous.

Part 3: The In Vivo Validation Workflow

The in vivo assessment of Biphanitrile-5 will proceed in two main stages:

  • Pharmacokinetic (PK) and Tolerability Studies: To understand the drug's profile in a living system and to establish a safe and effective dosing range.[6][7]

  • Comparative Efficacy Studies: To assess the anti-tumor activity of Biphanitrile-5 against the benchmark comparator in a disease-relevant animal model.[1][8]

Experimental_Workflow start Start: Promising In Vitro Data for Biphanitrile-5 pk_study Phase 1: Pharmacokinetic (PK) & Dose-Range Finding Study start->pk_study mtd_det Determine MTD & Dosing Regimen pk_study->mtd_det efficacy_study Phase 2: Comparative In Vivo Efficacy Study (Xenograft Model) mtd_det->efficacy_study data_analysis Data Analysis: Tumor Growth Inhibition, Survival, Toxicity efficacy_study->data_analysis decision Go/No-Go Decision for Further Development data_analysis->decision end End: Candidate Nomination decision->end

Figure 2: Overall In Vivo Validation Workflow.
Protocol: Pharmacokinetic and Maximum Tolerated Dose (MTD) Study

Objective: To determine the pharmacokinetic profile of Biphanitrile-5 and establish the maximum tolerated dose (MTD) for subsequent efficacy studies.

Animal Model: Male BALB/c mice, 6-8 weeks old.

Methodology:

  • Formulation: Prepare a suitable vehicle for Biphanitrile-5 (e.g., 0.5% methylcellulose + 0.1% Tween-80 in sterile water) for oral (PO) and intravenous (IV) administration.

  • PK Study Groups (n=3 per time point):

    • Group 1 (IV): Single bolus dose of 2 mg/kg.

    • Group 2 (PO): Single oral gavage dose of 10 mg/kg.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Bioanalysis: Process blood to plasma and quantify Biphanitrile-5 concentrations using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • MTD Study Groups (n=5 per group):

    • Group 3-7 (PO): Administer escalating doses of Biphanitrile-5 (e.g., 10, 30, 100, 300, 1000 mg/kg) daily for 7-14 days.

  • Monitoring: Record body weight daily and perform clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, altered posture).

  • Endpoint: The MTD is defined as the highest dose that does not cause more than 10-15% body weight loss or any signs of significant clinical distress.

Hypothetical Data Summary:

ParameterBiphanitrile-5 (Hypothetical)Osimertinib (Literature)
Tmax (PO) 2.0 hr6.0 hr
Cmax (PO, 10 mg/kg) 1500 ng/mL~800 ng/mL
Half-life (t1/2) 8.5 hr48 hr
Bioavailability (F%) 45%70%
MTD (14-day) 200 mg/kg>75 mg/kg

Table 1: Hypothetical pharmacokinetic and tolerability data comparison.

Protocol: Comparative In Vivo Efficacy Study

Objective: To compare the anti-tumor efficacy of Biphanitrile-5 and Osimertinib in a human NSCLC xenograft model.

Animal Model: Immunocompromised mice (e.g., NOD-SCID or Athymic Nude), 6-8 weeks old.

Methodology:

  • Cell Line: Use a human NSCLC cell line expressing the target RTK mutation (e.g., H1975, which harbors EGFR L858R/T790M).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 H1975 cells into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle (PO, daily)

    • Group 2: Biphanitrile-5 (50 mg/kg, PO, daily)

    • Group 3: Biphanitrile-5 (150 mg/kg, PO, daily)

    • Group 4: Osimertinib (25 mg/kg, PO, daily)

  • Efficacy Monitoring:

    • Measure tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width²).

    • Measure body weight twice weekly as a general health indicator.

  • Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach the pre-defined endpoint size (e.g., 2000 mm³).

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.

Hypothetical Efficacy Data:

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI%)Mean Body Weight Change (%)
Vehicle -1850 ± 210-+2.5%
Biphanitrile-5 50740 ± 15062%-1.8%
Biphanitrile-5 150250 ± 9589% (Regression)-5.5%
Osimertinib 25310 ± 11085% (Regression)-3.0%

Table 2: Hypothetical comparative efficacy data in an NSCLC xenograft model.

Part 4: Data Interpretation and Decision Logic

The collected data allows for a multi-faceted comparison. In our hypothetical scenario, Biphanitrile-5 at 150 mg/kg shows slightly superior TGI compared to Osimertinib at its effective dose. However, it also shows a greater impact on body weight, suggesting it is being dosed closer to its MTD.

Key Interpretation Points:

  • Efficacy vs. Exposure: Correlate the efficacy results with the PK data. Does the higher Cmax of Biphanitrile-5 explain its potent tumor regression?

  • Therapeutic Window: The therapeutic window is the range between the minimum effective dose and the MTD. Biphanitrile-5 appears to have a narrower therapeutic window than Osimertinib in this model, a critical consideration for clinical development.

  • Next Steps: The results would warrant further investigation. A subsequent study could explore a lower dose of Biphanitrile-5 (e.g., 100 mg/kg) to see if high efficacy can be maintained with an improved safety profile. Pharmacodynamic studies to confirm target inhibition in tumor tissue would also be a critical next step.

Decision_Making input Input: PK, Efficacy & Tox Data q1 Is Efficacy > Comparator? input->q1 q2 Is Safety Profile Acceptable? q1->q2 Yes optimize OPTIMIZE: - Adjust Dose - Reformulate - Synthesize Analogs q1->optimize No q3 Is PK Profile Favorable? q2->q3 Yes q2->optimize No go GO: Advance to IND-enabling Toxicology Studies q3->go Yes q3->optimize No no_go NO-GO: Terminate Compound optimize->no_go If optimization fails

Figure 3: Logic Diagram for Go/No-Go Decision Making.

References

  • Vertex AI Search. (2026, March 8). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development.
  • Lo, D. C., et al. (2020). In Vivo Validation of a Small Molecule Inhibitor of Tau Self-Association in htau Mice. Journal of Alzheimer's Disease, 73(1), 147-161.
  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK.
  • Valentine, D. M., et al. (2008). The role of early in vivo toxicity testing in drug discovery toxicology. Expert Opinion on Drug Discovery, 3(3), 247-256.
  • Lo, D. C., et al. (2019).
  • Pandey, P., & Zare, A. (2021). How necessary are animal models for modern drug discovery? Taylor & Francis Online.
  • InterBioTox. (n.d.). In vivo Toxicology.
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  • Akhtar, A. (2022). The (misleading) role of animal models in drug development. Frontiers for Young Minds.
  • Taconic Biosciences. (2025, March 20). The Role of Mouse Models in Drug Discovery.
  • Patsnap Synapse. (2025, May 27). What models are used in in vivo pharmacokinetics studies?.
  • Labtoo. (n.d.). In vivo pharmacokinetics and pharmacodynamics models.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
  • Xyzagen. (n.d.). In Vivo Pharmacokinetics | Nonclinical PK & TK Services.
  • BioDuro. (n.d.). In Vivo PK and TK.

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Comparative

Spectroscopic Differentiation of 5-amino-[1,1'-biphenyl]-3-carbonitrile from its Suzuki Coupling Precursors

An In-Depth Technical Guide Abstract: The synthesis of 5-amino-[1,1'-biphenyl]-3-carbonitrile, a key intermediate in the development of advanced pharmaceutical agents, is commonly achieved via a palladium-catalyzed Suzuk...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: The synthesis of 5-amino-[1,1'-biphenyl]-3-carbonitrile, a key intermediate in the development of advanced pharmaceutical agents, is commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The unambiguous confirmation of reaction completion and the purity of the final product are paramount. This guide provides a detailed comparative analysis of the distinct spectroscopic signatures of the product, 5-amino-[1,1'-biphenyl]-3-carbonitrile, and its typical precursors, 3-bromo-5-aminobenzonitrile and phenylboronic acid. By examining the fundamental changes observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can confidently monitor reaction progress and verify the structural integrity of the target molecule.

Introduction: The Importance of Spectroscopic Verification

5-amino-[1,1'-biphenyl]-3-carbonitrile serves as a critical structural motif in medicinal chemistry, forming the backbone of various therapeutic candidates. Its synthesis, most efficiently performed through the Suzuki coupling of an aryl halide and a boronic acid, involves the formation of a new carbon-carbon bond. Verifying the successful formation of this bond and the complete consumption of starting materials is a non-negotiable step in process chemistry and quality control. Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure and identify the key transformations that define the reaction's success.

This guide explains the causality behind the observed spectroscopic shifts, providing researchers with the foundational knowledge to interpret their own experimental data with a high degree of confidence.

The Synthetic Pathway: A Suzuki-Miyaura Coupling

The core transformation is the palladium-catalyzed reaction between 3-bromo-5-aminobenzonitrile and phenylboronic acid. The reaction fundamentally replaces the C-Br bond with a C-C bond, leading to significant and predictable changes in the electronic environment of the molecules, which are directly observable via spectroscopy.

G cluster_precursors Precursors cluster_product Product precursor1 3-bromo-5-aminobenzonitrile product 5-amino-[1,1'-biphenyl]-3-carbonitrile precursor1->product precursor2 Phenylboronic Acid precursor2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) catalyst->product

Figure 1: Suzuki-Miyaura cross-coupling reaction pathway.

Comparative ¹H NMR Spectroscopy

Proton NMR (¹H NMR) is arguably the most powerful tool for monitoring this reaction, as the chemical shifts and coupling patterns of the aromatic protons are exquisitely sensitive to the substituents on the phenyl rings.

Causality of Spectral Changes:

  • Disappearance of Boronic Acid Protons: The broad singlet corresponding to the -B(OH)₂ protons of phenylboronic acid will disappear upon consumption.

  • Introduction of a New Phenyl Group: The spectrum of the product will feature a new set of signals corresponding to the five protons of the newly introduced, unsubstituted phenyl ring.

  • Shift in Aromatic Protons: The electronic nature of the substituent at position 5 of the benzonitrile ring changes from an electron-withdrawing bromine atom to a more complex phenyl group. This alters the shielding/deshielding of the adjacent protons (H-2, H-4, H-6), causing a noticeable shift in their resonance frequencies.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Compound Key Protons Typical Chemical Shift (ppm) in DMSO-d₆ Rationale for Signal
Phenylboronic Acid -B(OH)₂ ~8.0 (broad s, 2H) Acidic protons, exchangeable.[1]
Aromatic 7.3 - 8.0 (m, 5H) Protons on a monosubstituted benzene ring.[1]
3-bromo-5-aminobenzonitrile -NH₂ ~6.0 (broad s, 2H) Amino group protons.
Aromatic 7.0 - 7.5 (m, 3H) Protons on a 1,3,5-trisubstituted ring, influenced by Br, NH₂, and CN groups.
5-amino-[1,1'-biphenyl]-3-carbonitrile (Product) -NH₂ ~5.8 (broad s, 2H) Amino group protons, slightly shifted.
Aromatic (Ring A: from precursor 1) 7.2 - 7.8 (m, 3H) Protons on the original ring, now influenced by the new biphenyl linkage.

| | Aromatic (Ring B: from precursor 2) | 7.3 - 7.6 (m, 5H) | Classic multiplet for a monosubstituted phenyl group.[2] |

Comparative ¹³C NMR Spectroscopy

Carbon NMR provides complementary information, confirming the formation of the new C-C bond and the disappearance of the C-Br bond.

Causality of Spectral Changes:

  • C-Br to C-C Transformation: The most definitive change is the disappearance of the signal for the carbon atom bonded to bromine (typically ~123 ppm in the precursor) and the appearance of a new quaternary carbon signal for the C-C linkage in the biphenyl system.

  • Nitrile Carbon: The chemical shift of the nitrile carbon (-C≡N) is also sensitive to the change in the substituent at the para position, often showing a slight shift.

  • Signal Count: The product will exhibit more aromatic signals than either precursor due to the presence of two distinct phenyl rings.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Compound Key Carbons Typical Chemical Shift (ppm) Rationale for Signal
Phenylboronic Acid C-B ~135 ppm (broad) Carbon directly attached to the boron atom; signal is often broadened due to quadrupolar relaxation of the boron nucleus.
Aromatic 127 - 134 ppm Standard range for monosubstituted benzene carbons.[3]
3-bromo-5-aminobenzonitrile C-Br ~123 ppm Carbon bearing the bromine atom.
C-NH₂ ~150 ppm Carbon attached to the electron-donating amino group.
C-CN ~113 ppm Quaternary carbon of the nitrile group.
-C≡N ~119 ppm Nitrile carbon.[4][5]
5-amino-[1,1'-biphenyl]-3-carbonitrile (Product) C-NH₂ ~149 ppm Shifted slightly by the new biphenyl system.
C-CN ~112 ppm Quaternary carbon of the nitrile group.
-C≡N ~119 ppm Nitrile carbon, relatively stable position.
C-C (Biphenyl Linkage) ~140-145 ppm (2 signals) Two quaternary carbons forming the new bond.

| | Aromatic | 115 - 140 ppm | A larger set of signals corresponding to the two distinct aromatic rings.[6][7] |

Comparative Infrared (IR) Spectroscopy

IR spectroscopy is excellent for tracking the presence and absence of key functional groups.

Causality of Spectral Changes:

  • Disappearance of B-O and O-H Bonds: The strong, broad O-H stretching band (~3300 cm⁻¹) and the B-O stretching band (~1350 cm⁻¹) from phenylboronic acid will be absent in the purified product.[8][9]

  • Disappearance of C-Br Bond: The C-Br stretching vibration, typically found in the fingerprint region (500-600 cm⁻¹), will disappear.

  • Persistence of Key Groups: The characteristic stretches for the amino group (N-H, a doublet around 3350-3450 cm⁻¹) and the nitrile group (C≡N, a sharp peak around 2220-2230 cm⁻¹) will be present in both the precursor (3-bromo-5-aminobenzonitrile) and the final product.[10]

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

Compound Functional Group Key Frequency (cm⁻¹) Appearance of Band
Phenylboronic Acid O-H stretch (H-bonded) 3200 - 3400 Very Broad, Strong
B-O stretch ~1350 Strong
3-bromo-5-aminobenzonitrile N-H stretch 3350 - 3450 Doublet, Strong
C≡N stretch ~2230 Sharp, Medium-Strong
C-Br stretch 500 - 600 Medium
5-amino-[1,1'-biphenyl]-3-carbonitrile (Product) N-H stretch 3350 - 3450 Doublet, Strong
C≡N stretch ~2225 Sharp, Medium-Strong

| | Aromatic C=C & C-H | 1400-1600 & 3000-3100 | Multiple sharp bands, characteristic of biphenyl system. |

Mass Spectrometry (MS)

MS provides definitive confirmation of the molecular weight of the product and precursors. For the bromine-containing precursor, its isotopic signature is a key identifier.

Causality of Spectral Changes:

  • Molecular Ion Peak: The molecular ion peak (M⁺) will shift from 210/212 g/mol for the precursor to 194 g/mol for the product, confirming the substitution of Br (79/81 g/mol ) with a C₆H₅ group (77 g/mol ).

  • Isotopic Pattern: 3-bromo-5-aminobenzonitrile will exhibit a characteristic M/M+2 isotopic pattern with nearly 1:1 intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This signature will be completely absent in the final product.

Table 4: Comparative Molecular Weights

Compound Molecular Formula Molecular Weight ( g/mol ) Expected M⁺ Peak(s) (m/z)
Phenylboronic Acid C₆H₇BO₂ 121.93 122
3-bromo-5-aminobenzonitrile C₇H₅BrN₂ 211.03 210, 212 (1:1 ratio)

| 5-amino-[1,1'-biphenyl]-3-carbonitrile | C₁₃H₁₀N₂ | 194.23 | 194 |

Experimental Protocols & Workflow

Adherence to standardized protocols is essential for reproducible and reliable data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte (precursor or purified product).

  • Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.[11]

  • Acquisition: Insert the sample into the NMR spectrometer.

  • Tuning and Shimming: Tune the probe to the appropriate frequency and shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be needed due to the low natural abundance of ¹³C.[12]

  • Processing: Fourier transform the raw data, and perform phase and baseline corrections. Calibrate the chemical shift scale using the residual solvent peak.[13]

Protocol 2: IR Sample Preparation and Acquisition (ATR)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Collection: Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Figure 2: General workflow for spectroscopic analysis.

Conclusion

The transformation of 3-bromo-5-aminobenzonitrile and phenylboronic acid into 5-amino-[1,1'-biphenyl]-3-carbonitrile is accompanied by a suite of clear and definitive spectroscopic changes. By leveraging a multi-technique approach, researchers can confidently track the reaction.

  • ¹H NMR confirms the introduction of the new phenyl ring and the altered electronic environment of the original aromatic system.

  • ¹³C NMR verifies the formation of the new C-C bond.

  • IR Spectroscopy shows the disappearance of precursor-specific functional groups like B-OH and C-Br while confirming the retention of the nitrile and amine moieties.

  • Mass Spectrometry provides unequivocal proof of the change in molecular weight and the loss of the bromine isotopic signature.

Together, these methods form a self-validating system for ensuring the successful synthesis and purity of this valuable pharmaceutical building block.

References

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]

  • Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

  • Lopes, J. F., et al. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir, 20(13), 5497-5504. [Link]

  • ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

  • ACS Publications. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir. [Link]

  • SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Spectrum. [Link]

  • Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. [Link]

  • Scilit. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

  • ACS Publications. (1965). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry. [Link]

  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

  • SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Chemical Shifts. [Link]

  • The Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Taylor & Francis Online. (2021). New Schiff's base liquid crystals with biphenyl/benzoylphenyl tail substitutes: synthesis, characterisation, mesomorphic behaviour and DFT calculation. [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1083. [Link]

  • National Center for Biotechnology Information. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC advances, 14(15), 10581–10595. [Link]

  • Indian Journal of Heterocyclic Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. [Link]

  • National Center for Biotechnology Information. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta crystallographica. Section E, Structure reports online, 68(Pt 1), o65. [Link]

  • MDPI. (2021). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 26(17), 5345. [Link]

  • Doc Brown's Chemistry. (2026). INDEX of 13C NMR spectra of organic compounds. [Link]

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